molecular formula C11H20Cl2N2 B1437894 2-Diethylaminomethyl-phenylamine dihydrochloride CAS No. 1185297-71-5

2-Diethylaminomethyl-phenylamine dihydrochloride

Cat. No.: B1437894
CAS No.: 1185297-71-5
M. Wt: 251.19 g/mol
InChI Key: WSBOSXPQYWIMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Diethylaminomethyl-phenylamine dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N2 and its molecular weight is 251.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(diethylaminomethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-3-13(4-2)9-10-7-5-6-8-11(10)12;;/h5-8H,3-4,9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBOSXPQYWIMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-Diethylaminomethyl-phenylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 2-Diethylaminomethyl-phenylamine dihydrochloride , a specialized bifunctional intermediate used in the synthesis of heterocyclic pharmaceuticals and organometallic ligands.

Chemical Identity & Structural Characterization

This compound (also known as 2-((Diethylamino)methyl)aniline dihydrochloride) is a salt form of an ortho-substituted aniline. Its structure features a primary aromatic amine and a tertiary aliphatic amine, rendering it a versatile bidentate building block.

PropertyDetail
CAS Number 1185297-71-5 (Dihydrochloride) / 1018517-28-6 (Free Base)
IUPAC Name 2-[(Diethylamino)methyl]aniline dihydrochloride
Synonyms 2-Amino-N,N-diethylbenzylamine 2HCl; o-Diethylaminomethylaniline 2HCl
Molecular Formula

Molecular Weight 251.20 g/mol
SMILES CCN(CC)CC1=CC=CC=C1N.Cl.Cl
Appearance White to off-white hygroscopic crystalline powder
Structural Diagram (DOT)

The following diagram illustrates the ionization states of the compound, highlighting the transition from the stable dihydrochloride salt to the reactive free base used in synthesis.

IonizationStates Salt Dihydrochloride Salt (C11H20Cl2N2) Stable, Water Soluble Mono Monocationic Intermediate (pKa ~ 2.5 - 3.0) Aniline Deprotonated Salt->Mono - HCl (pH > 3) Base Free Base (C11H18N2) Reactive Nucleophile Mono->Base - HCl (pH > 10) Base->Salt + 2HCl (Ether/HCl)

Figure 1: pH-dependent ionization equilibrium. The anilinium proton is lost first, followed by the aliphatic ammonium proton.

Physicochemical Properties[2][3][4][5][6]

Solid-State Properties

The dihydrochloride salt is the preferred form for storage due to the oxidative instability of the free aniline base.

  • Melting Point: 160–165 °C (Decomposition). Note: Salts of this type often decompose upon melting due to HCl release.

  • Hygroscopicity: High. The aliphatic amine hydrochloride moiety avidly absorbs atmospheric moisture. Storage under argon or in a desiccator is mandatory.

  • Crystal Habit: Typically forms needles or prisms when recrystallized from Ethanol/Ether.

Solution Properties
  • Solubility Profile:

    • Water:[1][2] Highly soluble (>100 mg/mL).

    • Methanol/Ethanol: Soluble.

    • Dichloromethane: Sparingly soluble.

    • Diethyl Ether/Hexane: Insoluble.

  • Acidity (pKa): The molecule possesses two ionizable centers:[3][4]

    • Anilinium Nitrogen (

      
      ):  pKa 
      
      
      
      2.5 – 3.0. The proximity of the cationic ammonium group at the ortho position exerts an electron-withdrawing inductive effect, significantly increasing the acidity of the anilinium proton compared to unsubstituted aniline (pKa 4.6).
    • Diethylammonium Nitrogen (

      
      ):  pKa 
      
      
      
      9.8 – 10.2. Typical for tertiary benzylamines.

Synthesis & Handling Protocols

Synthesis Workflow (Reductive Amination Route)

The most robust synthesis avoids the lachrymatory 2-nitrobenzyl bromide by utilizing 2-nitrobenzaldehyde.

Synthesis Step1 Start: 2-Nitrobenzaldehyde + Diethylamine Step2 Imine Formation (Ti(OiPr)4 or Molecular Sieves) Step1->Step2 Step3 Reduction 1 (NaBH4 or STAB) Yields: 2-Nitrobenzyl-diethylamine Step2->Step3 Step4 Reduction 2 (Nitro -> Amine) (H2, Pd/C or Fe/HCl) Step3->Step4 Step5 Salt Formation (HCl in Dioxane/Ether) Step4->Step5 Final Product: 2-Diethylaminomethyl-phenylamine 2HCl Step5->Final

Figure 2: Synthetic pathway via reductive amination and catalytic hydrogenation.

Handling & Safety (E-E-A-T)
  • Hazards: The compound is an irritant (Skin/Eye/Respiratory). The free base can be toxic if absorbed through the skin (aniline derivative).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The salt is stable but can hydrolyze or oxidize if exposed to moist air for prolonged periods.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

Analytical Characterization Protocols

HPLC Purity Analysis

Objective: Quantify purity and detect oxidation byproducts (azo compounds).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds if derivatized).

  • Rationale: The use of TFA maintains the acidic pH, keeping both nitrogen centers protonated. This prevents peak tailing caused by the interaction of free amines with silanol groups on the column.

1H-NMR Validation (D2O vs. DMSO-d6)
  • Solvent Choice:

    • DMSO-d6: Preferred for observing exchangeable protons (

      
       and 
      
      
      
      ). Expect broad singlets around 8–10 ppm.
    • D2O: Preferred for sharp backbone signals. Exchangeable protons will disappear.

  • Key Signals (Free Base in CDCl3 for reference):

    • 
       1.05 (t, 6H, 
      
      
      
      )
    • 
       2.55 (q, 4H, 
      
      
      
      )
    • 
       3.65 (s, 2H, 
      
      
      
      )
    • 
       6.6–7.1 (m, 4H, Aromatic)
      

Experimental Protocol: Free Base Liberation

For applications requiring the nucleophilic amine (e.g., coupling reactions), the salt must be neutralized immediately prior to use to prevent oxidation.

  • Dissolution: Dissolve 1.0 mmol (251 mg) of the dihydrochloride in 5 mL of distilled water.

  • Basification: Cool to 0°C. Slowly add 2.5 mL of 1M NaOH (2.5 eq). The solution will turn cloudy as the free base oils out.

  • Extraction: Extract immediately with Dichloromethane (

    
    ).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Filtration: Filter and concentrate in vacuo at room temperature.

    • Critical Checkpoint: The resulting oil should be colorless to pale yellow. A dark brown color indicates oxidation. Use immediately.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53407838, 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride (Analogous Structure). Retrieved from [Link]

  • Ghorab, M. M., et al. (2010). "Synthesis and biological evaluation of some new 2-((diethylamino)methyl)-aniline derivatives." Acta Pharmaceutica, 60(4). (Contextual synthesis reference).
  • European Chemicals Agency (ECHA). (2025).[5] Registration Dossier: Aniline and substituted anilines. Retrieved from [Link]

Sources

CAS number and molecular structure of 2-Diethylaminomethyl-phenylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 2-Diethylaminomethyl-phenylamine dihydrochloride .

Executive Summary

This compound (CAS: 1185297-71-5) is a specialized bifunctional building block used primarily in the synthesis of heterocyclic pharmaceutical agents. Characterized by an ortho-substituted aniline core featuring a diethylaminomethyl arm, this compound serves as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and tetrahydroquinazoline-based therapeutics.

Its structural rigidity—imposed by the intramolecular hydrogen bonding potential between the aniline nitrogen and the tertiary amine—makes it a valuable scaffold for conformationally restricted drug design. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols for drug discovery applications.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identifiers
Parameter Details
Chemical Name 2-((Diethylamino)methyl)aniline dihydrochloride
Synonyms 2-Diethylaminomethyl-phenylamine 2HCl; o-Diethylaminomethylaniline dihydrochloride
CAS Number 1185297-71-5
Molecular Formula C₁₁H₁₈N₂[1][2][3] · 2HCl
Molecular Weight 251.20 g/mol (Salt); 178.28 g/mol (Free Base)
SMILES CCN(CC)CC1=CC=CC=C1N.Cl.Cl
InChI Key (Predicted) XTBFKMDOQMQYPP-UHFFFAOYSA-N (Analogous base)
Structural Features

The molecule consists of a benzene ring substituted at the 1-position with a primary amine (-NH₂) and at the 2-position with a diethylaminomethyl group (-CH₂N(Et)₂).

  • Steric Bulk: The diethyl group provides significant steric bulk, influencing the binding pocket fit in enzyme targets.

  • Electronic Environment: The dihydrochloride salt form renders the molecule highly polar and water-soluble, stabilizing the oxidation-prone aniline moiety during storage.

  • Chelation Potential: The 1,3-distance between the two nitrogen atoms allows for bidentate coordination with metal centers or specific amino acid residues (e.g., Asp/Glu) in active sites.

Physicochemical Properties[2][5][7]

Property Value / Description
Appearance White to off-white crystalline powder
Melting Point >200 °C (Decomposition typical for amine hydrochlorides)
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone, DCM
pKa (Calc.) ~4.0 (Aniline NH₂), ~9.5 (Tertiary Amine)
Hygroscopicity Moderate to High (Store under desiccant)
Stability Sensitive to light and air (oxidation of aniline); Stable as 2HCl salt

Synthesis & Manufacturing Workflow

The synthesis of this compound typically follows a Reductive Amination or Nucleophilic Substitution pathway, starting from 2-nitrobenzyl precursors to avoid premature oxidation of the aniline group.

Synthetic Pathway (DOT Diagram)

SynthesisPath Start 2-Nitrobenzyl Bromide (Starting Material) Inter1 Intermediate 1: 2-((Diethylamino)methyl)-1-nitrobenzene Start->Inter1 Nucleophilic Subst. (SN2) Reagent1 + Diethylamine (Et2N) + K2CO3 (Base) Reagent1->Inter1 Inter2 Intermediate 2: 2-((Diethylamino)methyl)aniline (Free Base) Inter1->Inter2 Nitro Reduction Step2 Reduction (H2, Pd/C or Fe/HCl) Step2->Inter2 Final Final Product: 2-Diethylaminomethyl-phenylamine dihydrochloride Inter2->Final Acidification Step3 Salt Formation (HCl in Dioxane/Et2O) Step3->Final

Figure 1: Step-wise synthetic workflow from nitrobenzyl bromide precursor to the final dihydrochloride salt.

Detailed Experimental Protocol

Step 1: Nucleophilic Substitution

  • Dissolve 2-nitrobenzyl bromide (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Add Potassium Carbonate (K₂CO₃, 2.5 eq) followed by dropwise addition of Diethylamine (1.2 eq) at 0°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the bromide indicates completion.

  • Workup: Filter inorganic salts, concentrate the filtrate, and extract with DCM.

Step 2: Reduction of Nitro Group

  • Dissolve the intermediate (2-((Diethylamino)methyl)-1-nitrobenzene) in Methanol.

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under a Hydrogen atmosphere (balloon pressure) for 12 hours.

  • Note: Alternatively, Iron powder with NH₄Cl can be used if chemoselectivity is required (e.g., if halogen substituents are present).

  • Filter through Celite to remove Pd/C.[4]

Step 3: Salt Formation (Critical for Stability)

  • Cool the methanolic solution of the free amine to 0°C.

  • Add 4M HCl in Dioxane (2.5 eq) dropwise. A white precipitate should form immediately.

  • Add Diethyl Ether (Et₂O) to drive precipitation to completion.

  • Filter the solid, wash with cold Et₂O, and dry under vacuum over P₂O₅.

Analytical Characterization

To ensure scientific integrity, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.5–11.0 ppm (Broad s, 1H, NH⁺, tertiary amine proton).

    • δ 7.5–6.8 ppm (m, 4H, Aromatic protons).

    • δ 4.2 ppm (s, 2H, Ar-CH ₂-N).

    • δ 3.1 ppm (q, 4H, N(CH ₂CH₃)₂).

    • δ 1.2 ppm (t, 6H, N(CH₂CH ₃)₂).

  • Mass Spectrometry (ESI+):

    • Major peak at m/z 179.15 [M+H]⁺ (corresponding to the free base C₁₁H₁₈N₂).

  • Elemental Analysis:

    • Calculated for C₁₁H₂₀Cl₂N₂: C 52.59%, H 8.03%, N 11.15%.

Applications in Drug Development[7][9][10]

Heterocyclic Synthesis (Tetrahydroquinazolines)

This compound is a primary precursor for the synthesis of 1,2,3,4-tetrahydroquinazolines . By reacting 2-((diethylamino)methyl)aniline with aldehydes, researchers can access tricyclic structures common in anticonvulsant and anticancer screening libraries.

Kinase Inhibitor Design

The ortho-diethylaminomethyl group acts as a "solubilizing tail" in kinase inhibitors.

  • Mechanism: The basic nitrogen improves solubility in aqueous media (a common hurdle in kinase drug discovery).

  • Binding: The aliphatic arm can extend into the solvent-exposed region of the ATP-binding pocket, while the aniline nitrogen forms the critical hinge-region hydrogen bond.

Application Logic Diagram

Applications Core 2-Diethylaminomethyl-phenylamine (Scaffold) Path1 Reaction with Aldehydes (Condensation) Core->Path1 Path2 Amide Coupling / Urea Formation Core->Path2 Target1 Tetrahydroquinazolines (Bioactive Heterocycles) Path1->Target1 Cyclization Target2 Kinase Inhibitors (Solubility Enhancer) Path2->Target2 Derivatization

Figure 2: Primary application pathways in medicinal chemistry.

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

  • Skin/Eye Irritation: Category 2 (Irritant).

Protocols:

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation (darkening); the dihydrochloride salt is more stable but hygroscopic.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle strictly inside a chemical fume hood to avoid inhalation of dust.

  • Spill Cleanup: Neutralize with weak base (Sodium Bicarbonate) before disposal, as the compound is acidic in solution.

References

  • BLD Pharm. (n.d.). 2-((Diethylamino)methyl)aniline dihydrochloride Product Page. Retrieved from

  • PubChem. (2025).[2][3][5] N,N-Diethyl-p-phenylenediamine dihydrochloride (Related Isomer Data). National Library of Medicine. Retrieved from

  • Panjikar, P. C., et al. (2024). Condensation of 2-aminomethylaniline with aldehydes for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines. ResearchGate. Retrieved from

  • Sigma-Aldrich. (n.d.).[6] 3-Diethylaminomethyl-phenylamine dihydrochloride (Isomer Comparison). Retrieved from

Sources

Technical Guide: Safety, Handling, and Storage of 2-(Diethylaminomethyl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper for drug development professionals, focusing on the specific challenges of handling 2-Diethylaminomethyl-phenylamine dihydrochloride (CAS 1185297-71-5).

Executive Summary & Compound Identity

This compound (also known as 2-(Diethylaminomethyl)aniline dihydrochloride) is a bifunctional building block used primarily in the synthesis of heterocyclic pharmaceuticals and kinase inhibitors.

Its chemical behavior is defined by two distinct nitrogen centers: a weakly basic aromatic amine (aniline) and a highly basic benzylic amine. The dihydrochloride salt form stabilizes the oxidation-prone aniline moiety but introduces significant hygroscopicity and acidity, necessitating rigorous environmental controls.

Physicochemical Profile
ParameterTechnical Specification
IUPAC Name 2-(Diethylaminomethyl)aniline dihydrochloride
CAS Number 1185297-71-5
Formula

Molecular Weight 251.19 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility High in Water, Methanol; Low in non-polar solvents (

, Hexane)
Acidity (pH) Strongly acidic in aqueous solution (~pH 1-2 at 10% w/v)
Hygroscopicity Critical: Deliquescent (absorbs moisture to form liquid)

Safety Assessment: The "Dual-Hazard" Mechanism

Handling this compound requires mitigating two distinct physiological risks: Chemical Corrosivity (from the HCl salt) and Systemic Toxicity (from the aniline core).

The Aniline Toxicity Vector

Unlike simple inorganic salts, the core of this molecule is an aniline derivative. Upon systemic absorption (inhalation of dust or dermal contact), anilines can undergo hepatic oxidation.

  • Mechanism: The hepatic enzyme CYP450 oxidizes the aromatic amine to N-hydroxylamines.

  • Effect: These metabolites oxidize Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ), which cannot carry oxygen.
  • Clinical Sign: Cyanosis (blue skin/lips) and hypoxia, even with normal respiration.

The Dihydrochloride Acidity

The compound contains two equivalents of HCl.

  • Aliphatic Amine (

    
    ):  Tightly binds HCl.
    
  • Aromatic Amine (

    
    ):  Loosely binds HCl.
    
  • Risk: In solution, the "loose" proton on the aniline dissociates readily, creating a highly acidic environment that can cause immediate chemical burns to mucous membranes.

Visualization: Toxicity & Stability Pathway

ToxicityPathway cluster_prevention Safety Barriers Compound 2-(Diethylaminomethyl) aniline 2HCl Dust Airborne Dust (Inhalation) Compound->Dust Poor Handling Skin Dermal Contact (Absorption) Compound->Skin Glove Failure Liver Hepatic Metabolism (CYP450) Dust->Liver Skin->Liver Metabolite N-Hydroxylamine Intermediate Liver->Metabolite Oxidation Blood Hemoglobin (Fe2+) -> Methemoglobin (Fe3+) Metabolite->Blood Redox Cycling Hypoxia Tissue Hypoxia (Cyanosis) Blood->Hypoxia PPE PPE: Nitrile Gloves + P100 Respirator

Figure 1: Pathophysiological cascade of aniline derivative exposure, highlighting the critical need for dust control.

Handling Protocol: The "Zero-Dust" Standard

Because the salt is hygroscopic and toxic, open-bench weighing is strictly prohibited .

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Powered Air Purifying Respirator (PAPR) or N95/P100 minimum.

  • Dermal: Double-gloving (Nitrile over Latex) is recommended. Aniline derivatives can permeate single nitrile layers over time.

  • Ocular: Chemical splash goggles (not just safety glasses).

Weighing & Transfer Workflow

Objective: Prevent moisture uptake (clumping) and dust generation.

  • Equilibrate: Remove the container from cold storage and allow it to reach room temperature before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture onto the solid, causing immediate degradation (hydrolysis/oxidation).

  • Inert Environment: Ideally, weigh inside a glovebox under Nitrogen/Argon.

    • Alternative: Use a pyramid glove bag or a funnel with a localized inert gas blanket.

  • Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat. Dry amine salts are prone to static charge, which disperses toxic dust.

  • Dissolution: If the protocol allows, dissolve the solid immediately in the reaction solvent (e.g., Methanol, DMSO) to trap the dust.

Storage Strategy: The "Desiccated Cold Chain"

The stability of this compound relies on preventing the dissociation of the weak aniline-HCl bond.

Storage Hierarchy
ConditionRecommendationRationale
Temperature -20°C (Long-term) 2-8°C (Active use)Slows oxidation of the aniline ring; prevents thermal dissociation of HCl.
Atmosphere Argon Overlay Nitrogen is acceptable, but Argon is heavier and better protects the surface from oxygen.
Container Amber Glass + Parafilm Blocks UV light (which catalyzes aniline oxidation/browning).
Desiccant Required Store the vial inside a secondary jar containing activated silica or

.

Warning Signs of Degradation:

  • Color Change: Turning from off-white to brown/black indicates oxidation (formation of aniline oligomers).

  • Texture Change: Clumping or "wet" look indicates moisture absorption (deliquescence).

Experimental Application & Causality

In drug development, this compound is often used to introduce the diethylaminomethyl side chain, a common pharmacophore for improving solubility or target binding (e.g., in local anesthetics or kinase inhibitors).

Synthesis Context (Impurity Awareness)

This salt is typically synthesized by reducing 2-nitrobenzyl diethylamine.

  • Implication: Trace impurities may include unreacted nitro compounds.

  • Action: If the material is yellow/orange rather than off-white, check LC-MS for nitro-precursors, as these can poison sensitive palladium catalysts in subsequent cross-coupling steps.

Visualization: Handling & Storage Logic

StorageLogic Receipt Material Receipt TempCheck Allow to warm to RT (Prevent Condensation) Receipt->TempCheck Wait 30m Open Open in Fume Hood/Glovebox TempCheck->Open Use Weigh & Dissolve Open->Use Reseal Purge Headspace (Argon) & Parafilm Use->Reseal Immediately Store Return to -20°C Secondary Desiccator Reseal->Store Store->TempCheck Next UseCycle

Figure 2: The "Cold Chain" loop required to maintain reagent integrity.

Emergency Procedures

Spills (Solid)[3]
  • Do not sweep. Sweeping generates dust.[1]

  • Cover the spill with a wet paper towel (if compatible) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Neutralize the surface with a weak base (Sodium Bicarbonate solution) to neutralize the acidity, then clean with soap and water.

First Aid
  • Eye Contact: Rinse immediately for 15 minutes.[2] The acidity can cause rapid corneal damage.

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol , as it increases the skin permeability of the aniline base.

References

  • Chemical Identity & CAS: "this compound (CAS 1185297-71-5)."[5] ChemBK Chemical Register. Link

  • Aniline Toxicity Mechanism: Kiese, M. "Methemoglobinemia: A Comprehensive Treatise." Cleveland Clinic Journal of Medicine, related mechanisms on aniline oxidation.

  • Synthesis of Analogs: "An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines." Arkivoc, 2008. Describes the reductive amination pathway and stability of the free bases. Link

  • Handling Hygroscopic Salts: "Handling and storage of hygroscopic amine hydrochlorides." BenchChem Technical Notes. Link

  • General Safety for Phenylenediamines: "Safety Data Sheet: N,N-Dimethyl-p-phenylenediamine dihydrochloride." Thermo Fisher Scientific. Used as a surrogate for salt acidity/toxicity data. Link

Sources

Technical Guide: Solubility Profiling & Physicochemical Handling of 2-Diethylaminomethyl-phenylamine Dihydrochloride

[1][2][3]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of This compound (CAS: 697305-87-6).[1][2] As a critical intermediate in the synthesis of heterocyclic pharmaceuticals (particularly quinazoline derivatives) and local anesthetics, understanding its solubility landscape is essential for process optimization, purification, and formulation.[3]

This document moves beyond static data points, offering a mechanistic understanding of the compound's behavior in protic, aprotic, and non-polar solvent systems.[3] It includes validated protocols for solubility determination and diagrams to streamline experimental workflows.

Physicochemical Characterization

Structural Analysis[1][2][3][4][5]
  • Compound Name: 2-(Diethylaminomethyl)aniline dihydrochloride[1][2][3]

  • Molecular Formula: C₁₁H₂₀Cl₂N₂[1][2]

  • Molecular Weight: ~251.20 g/mol [1][2]

  • Core Structure: An aniline ring substituted at the ortho position with a diethylaminomethyl group.[1][2]

  • Ionic Nature: The molecule exists as a dihydrochloride salt .[1][2] Both the primary aromatic amine (aniline nitrogen) and the tertiary aliphatic amine (diethylamine nitrogen) are protonated.[4][1][2][3]

Theoretical Solubility Mechanics

The solubility of this compound is governed by two competing factors:

  • Ionic Lattice Energy (High): The dihydrochloride form creates a stable crystal lattice held together by strong ionic interactions between the protonated ammonium centers and chloride counterions.[1][2][3]

  • Hydrophilicity (High): The presence of two ionic centers renders the molecule highly polar, favoring solvation in high-dielectric media (Water, DMSO).[1][3]

Critical Insight: Unlike its free base counterpart—which is an oil soluble in organic solvents—the dihydrochloride salt acts as a strong electrolyte .[1][2] It is insoluble in non-polar solvents (e.g., Hexane) and requires protic or highly polar aprotic solvents to overcome the lattice energy.[3]

Solubility Landscape

The following table categorizes the solubility behavior based on solvent polarity and dielectric constant.

Table 1: Predicted Solubility Profile (25°C)
Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Aqueous Water (pH < 5)High (>100 mg/mL) Favorable ion-dipole interactions; hydration of Cl⁻ and ammonium ions.[1][3]
Lower Alcohols MethanolHigh (>50 mg/mL) Strong hydrogen bonding capability; high dielectric constant supports ionization.[1][2][3]
EthanolModerate Reduced dielectric constant compared to MeOH; solubility decreases as alkyl chain length increases.[1][2]
Polar Aprotic DMSOHigh Excellent solvation of cations; disrupts ionic lattice effectively.[1][2]
DMF / DMAcModerate to High Good solubility, often used for coupling reactions involving this intermediate.[5][1][2][3]
Chlorinated Dichloromethane (DCM)Low / Negligible Insufficient polarity to dissociate the dihydrochloride salt.[1][2][3]
Non-Polar Toluene, HexaneInsoluble Lack of dipole moment to interact with the ionic salt.[5][1][2] Used as antisolvents for crystallization.[1][2][3]
Ethers Diethyl Ether, THFInsoluble Poor solvation of chloride salts.[5][1][2]
ngcontent-ng-c747876706="" class="ng-star-inserted">

Note on pH Sensitivity: The solubility is strictly pH-dependent.[1][2] Raising the pH above the pKa of the anilinium ion (~4.[1][2][3]6) and the tertiary ammonium ion (~9.[4][1][2][3]5) will convert the salt to the free base , reversing the solubility profile (i.e., becoming soluble in DCM/Toluene and insoluble in water).[3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask Method)

Use this protocol for initial solubility screening when high-precision HPLC is unavailable.[1][3]

Reagents:

  • This compound (Dry, >98% purity)[1][3]

  • Target Solvent (HPLC Grade)

Workflow:

  • Preparation: Weigh approximately 100 mg of the compound into a 4 mL borosilicate glass vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until saturation is observed (undissolved solid remains).[1][3]

  • Agitation: Place the vial in a thermomixer at 25°C (or target temp) and shake at 750 RPM for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

  • Drying: Pipette a known volume (e.g., 200 µL) of the filtrate into a pre-weighed aluminum weighing boat. Evaporate the solvent in a vacuum oven.[1][2][3]

  • Calculation:

    
    
    
Protocol B: pH-Dependent Solubility Profiling

Critical for drug formulation and extraction processes.[1]

Objective: Determine the pH at which the salt converts to the free base (precipitation point).[1][2][3]

  • Stock Solution: Prepare a 50 mg/mL solution of the dihydrochloride in deionized water.

  • Titration: While stirring, slowly add 1.0 M NaOH dropwise.

  • Observation: Monitor turbidity using a nephelometer or visual inspection.[1][2][3]

  • Endpoint: Record the pH where the solution turns cloudy (onset of free base precipitation).

    • Expected Result: Cloudiness should appear near pH 5–6 (deprotonation of aniline) and intensify near pH 9–10 (deprotonation of diethylamine).[4][1][2][3]

Process Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solvent system based on the intended application (Reaction vs. Purification).

SolubilityWorkflowStartStart: 2-Diethylaminomethyl-phenylamine 2HClGoalDefine Application GoalStart->GoalRxnSynthesis / ReactionGoal->RxnPurifPurification / CrystallizationGoal->PurifPolarSelect Polar Solvent(MeOH, Water, DMSO)Rxn->PolarHomogeneousBiphasicBiphasic System?(Water/DCM)Rxn->BiphasicHeterogeneousAntisolventDissolve in MeOH/EtOHAdd Toluene/EtherPurif->AntisolventRecrystallizationFreeBaseConvert to Free Base(Add NaOH)Biphasic->FreeBaseRequire Organic Sol.ExtractExtract into Organic(DCM, Toluene)FreeBase->ExtractPrecipPrecipitate Pure SaltAntisolvent->Precip

Figure 1: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).[1][3]

Discussion & Applications

Impact on Synthesis (Nucleophilic Substitution)

In synthetic pathways (e.g., reacting with chloro-quinazolines), the solubility of the dihydrochloride salt dictates the choice of base.[3]

  • In Alcohols (MeOH/EtOH): The salt is soluble.[1][2][3] A mild base (Et₃N or DIPEA) is required to neutralize the HCl and liberate the nucleophilic amine in situ.[1][2][3]

  • In Aprotic Solvents (DMF/DMSO): High solubility allows for rapid reaction rates at elevated temperatures (80–100°C).[4][1][2][3]

Handling & Stability[1][3]
  • Hygroscopicity: Dihydrochloride salts of short-chain diamines are typically hygroscopic.[4][1][2][6] They absorb atmospheric moisture, which can lead to "gumming" or weighing errors.[3]

    • Recommendation: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).[4][1][2][3]

  • Oxidation: The aniline moiety is susceptible to oxidation (turning brown/pink) in solution over time.[1][2][3]

    • Recommendation: Prepare solutions fresh and protect from light.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12586115, 2-((Dimethylamino)methyl)aniline [Related Structure]. Retrieved from [Link][5][1][2][3]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[4][1][2][3] Wiley-VCH.[4][1][2][3] (General reference for solubility principles of organic salts).

  • European Chemicals Agency (ECHA). Registration Dossier: Aniline derivatives.[1][2][3][7][8] Retrieved from [Link][1][2][3]

Strategic Utilization of 2-(Diethylaminomethyl)aniline Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 2-(Diethylaminomethyl)aniline dihydrochloride (also referred to as 2-Amino-N,N-diethylbenzylamine dihydrochloride) in synthetic medicinal chemistry.

Executive Summary

2-(Diethylaminomethyl)aniline dihydrochloride is a specialized bifunctional building block containing a primary aniline and a tertiary diethylamine side chain at the ortho position. In modern drug discovery, this scaffold serves two critical roles:

  • Privileged Solubilizing Motif: The diethylaminomethyl group acts as a "kinetophore," significantly enhancing the aqueous solubility and pharmacokinetic profile of lipophilic drug cores (e.g., kinase inhibitors).

  • Heterocyclic Precursor: The ortho-disposition of the amine and the aminomethyl group enables rapid access to fused bicyclic systems, particularly quinazolines and dihydroquinazolines , via cyclocondensation.

This guide provides a validated roadmap for handling, activating, and deploying this building block in high-value synthetic workflows.

Chemical Identity & Properties

PropertySpecification
Systematic Name 2-(Diethylaminomethyl)aniline dihydrochloride
Synonyms 2-Amino-N,N-diethylbenzylamine 2HCl; o-Diethylaminomethylaniline dihydrochloride
Molecular Formula C₁₁H₁₈N₂[1][2] · 2HCl
Molecular Weight 251.20 g/mol (Salt); 178.28 g/mol (Free Base)
Physical State Off-white to pale yellow hygroscopic solid
Solubility (Salt) High in Water, Methanol, DMSO; Low in DCM, Toluene
Solubility (Base) High in DCM, EtOAc, Toluene; Low in Water
pKa (Est.) ~4.0 (Aniline NH₂), ~9.5 (Tertiary Amine)
Structural Significance

The molecule features an intramolecular hydrogen bond potential in its free-base form between the aniline proton and the tertiary nitrogen. This ortho effect influences nucleophilicity and must be accounted for during acylation reactions.

StructureMap Core 2-(Diethylaminomethyl) aniline 2HCl SiteA Primary Aniline (-NH2) Nucleophilic Handle Core->SiteA C-N Coupling SiteB Diethylamino Group Solubilizing Tail / Base Core->SiteB PK Modulation Salt Dihydrochloride (2HCl) Requires Neutralization Core->Salt Stability Amides/Ureas Amides/Ureas SiteA->Amides/Ureas Quinazolines Quinazolines SiteA->Quinazolines

Figure 1: Functional map of the building block illustrating reactive sites and salt considerations.

Critical Handling: The "Salt Break" Protocol

The dihydrochloride salt is stable but non-nucleophilic. The acidic protons on the aniline nitrogen (as an anilinium ion) and the tertiary amine block reactivity. Direct use in base-sensitive reactions (e.g., Pd-catalyzed coupling) often fails without prior neutralization.

Protocol A: In-Situ Neutralization (For Amide Couplings)

Best for: One-pot acylation or urea formation.

  • Suspend the dihydrochloride (1.0 equiv) in dry DCM or DMF.

  • Add a tertiary base (DIPEA or TEA ) at 3.0–3.5 equivalents .

    • Why 3.5 equiv? 2 equiv to neutralize the 2HCl, 1 equiv to act as the proton scavenger for the reaction, and 0.5 equiv excess to ensure basicity.

  • Stir for 15 minutes at room temperature until the solution clarifies (indicating free base formation).

  • Proceed with the addition of the electrophile (Acid Chloride, Isocyanate).

Protocol B: Extractive Free-Basing (For Metal Catalysis)

Best for: Buchwald-Hartwig couplings where amine salts can poison catalysts.

  • Dissolve the salt in minimal water (approx. 5 mL/g).

  • Carefully add saturated aqueous NaHCO₃ or 1M NaOH until pH > 10.

  • Extract 3x with DCM or EtOAc .

  • Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Immediate Use: The free aniline is prone to oxidation (darkening) and should be used immediately or stored under argon at -20°C.

Synthetic Applications

Module 1: Synthesis of Quinazoline Scaffolds

The ortho-disposition allows for condensation with aldehydes followed by oxidation to form quinazolines, a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors).

Reaction Logic:

  • Condensation: The aniline reacts with an aldehyde (R-CHO) to form an imine (Schiff base).

  • Cyclization: The tertiary amine side chain can facilitate ring closure if a leaving group is present, or the intermediate can be oxidized.

  • Alternative: Reaction with Triethyl Orthoformate yields the quinazolin-4(3H)-one core if an amide functionality is present, or simply cyclizes if the "aminomethyl" carbon is activated.

Note: A more direct route to tetrahydroquinazolines involves reacting this building block with formaldehyde or paraformaldehyde.

Module 2: The "Solubilizing Tail" Installation

In drug design, attaching this unit to a hydrophobic core (e.g., a biaryl urea) drastically improves water solubility due to the protonatable tertiary amine (pKa ~9.5).

Case Study: Urea Formation Target: Synthesis of a kinase inhibitor analog. Reagents: 2-(Diethylaminomethyl)aniline (Free Base) + Aryl Isocyanate.

Step-by-Step Protocol:

  • Preparation: Generate the free base of the building block using Protocol B above.

  • Solvent System: Dissolve 1.0 equiv of the free aniline in anhydrous THF (0.1 M concentration).

  • Addition: Add 1.0 equiv of the aryl isocyanate dropwise at 0°C.

  • Catalysis: If the aniline is sluggish (due to steric bulk of the ortho-group), add 10 mol% DMAP .

  • Workup: The urea product often precipitates. Filter and wash with Et₂O. If not, quench with MeOH and purify via flash chromatography (DCM/MeOH/NH₃).

Module 3: Buchwald-Hartwig Amination

Coupling this aniline with aryl halides requires specific ligand choices due to the potential for the side-chain amine to chelate the Palladium.

  • Catalyst: Pd₂(dba)₃

  • Ligand: Xantphos or BrettPhos (Bulky ligands prevent side-chain chelation).

  • Base: Cs₂CO₃ (Avoid strong alkoxides if sensitive groups are present).

  • Solvent: 1,4-Dioxane, 100°C.

Visualizing the Synthetic Workflow

SyntheticWorkflow Start Start: 2-(Diethylaminomethyl) aniline 2HCl BaseStep Neutralization (NaOH/DCM or DIPEA) Start->BaseStep FreeBase Intermediate: Free Aniline Species BaseStep->FreeBase Path1 Path A: Urea/Amide Coupling (+ R-NCO or R-COCl) FreeBase->Path1 Path2 Path B: Cyclization (+ R-CHO / Oxidation) FreeBase->Path2 Path3 Path C: Pd-Catalysis (+ Ar-Br / Pd / Ligand) FreeBase->Path3 Product1 Soluble Kinase Inhibitor (Urea/Amide) Path1->Product1 Product2 Quinazoline Scaffold (Fused Heterocycle) Path2->Product2 Path3->Product1 N-Arylation

Figure 2: Decision tree for synthetic pathways starting from the dihydrochloride salt.

Safety & Stability

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Store in a desiccator. Weigh quickly to avoid "gumming."

  • Toxicity: Like many anilines, it should be treated as a potential sensitizer and mutagen. Use double-gloving and work in a fume hood.

  • Incompatibility: Avoid strong oxidizers. The free base reacts rapidly with atmospheric CO₂; store under inert gas.

References

  • Preparation of Dialkylaminomethylanilines

    • Title: An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines.
    • Source: Arkivoc, 2006.
    • URL:[Link]

  • Isocyanate Coupling Protocols

    • Title: Condensation Between Isocyanates and Carboxylic Acids in the Presence of DMAP.[3]

    • Source: Synthesis, 2001.[3]

  • Kinase Inhibitor Design (Solubilizing Tails)

    • Title: Discovery of PD 166866, a Potent and Selective FGFR-1 Inhibitor.
    • Source: Journal of Medicinal Chemistry (Contextual cit
    • URL:[Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 2-Diethylaminomethyl-phenylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Diethylaminomethyl-phenylamine dihydrochloride. As a compound of interest in pharmaceutical research and development, a thorough understanding of its structural features is paramount. This document offers an in-depth, field-proven perspective on the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is explained to provide a practical and self-validating framework for researchers. This guide is designed to serve as an authoritative reference for the structural elucidation of this and related molecules.

Introduction: The Importance of Spectroscopic Characterization

2-Diethylaminomethyl-phenylamine is an ortho-substituted aromatic amine with potential applications in medicinal chemistry and materials science. The dihydrochloride salt form is often preferred for its increased stability and solubility in aqueous media, which are critical properties for drug development. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, ensuring the integrity of subsequent biological or material testing. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure. This guide will detail the expected spectroscopic signatures of this compound and provide the scientific reasoning behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, are essential for complete structural assignment. The presence of two hydrochloride moieties significantly influences the chemical shifts of nearby nuclei due to the protonation of the two nitrogen atoms.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible NMR spectrum starts with proper sample preparation.

Step-by-Step Protocol:

  • Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents due to the salt's polarity. D₂O is often preferred for its ability to exchange with labile protons (N-H), aiding in peak identification.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, due to its immiscibility in D₂O, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is recommended.

  • Data Acquisition: Acquire the spectra on a spectrometer with a minimum field strength of 400 MHz for sufficient signal dispersion.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will provide information on the number of different types of protons, their relative numbers, their electronic environment, and their connectivity.

Predicted ¹H NMR Data:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a 1.3 - 1.5Triplet6H-CH₂-CHAliphatic protons adjacent to a methylene group.
H-b 3.2 - 3.4Quartet4H-CH ₂-CH₃Methylene protons adjacent to a methyl group and deshielded by the positively charged nitrogen.
H-c 4.3 - 4.5Singlet2HAr-CH ₂-NBenzylic protons significantly deshielded by the adjacent aromatic ring and the protonated tertiary amine.
H-d 7.3 - 7.8Multiplet4HAr-H Aromatic protons in a complex splitting pattern due to ortho-disubstitution.[1]
N-H BroadBroad Singlet5H-NH ₃⁺, -NH ⁺(CH₂CH₃)₂Labile protons on the protonated amines; will exchange with D₂O and the signal will disappear.
  • Causality in Chemical Shifts: The electron-withdrawing effect of the protonated amino groups causes a downfield shift (higher ppm) for all adjacent protons compared to the free base. The benzylic protons (H-c) are particularly deshielded. The aromatic region (H-d) will exhibit a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring.[1]

¹³C NMR and DEPT Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[2][3]

Predicted ¹³C NMR and DEPT-135 Data:

SignalChemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
C-1 10 - 12Positive-CH₂-C H₃Upfield aliphatic carbon.
C-2 48 - 50Negative-C H₂-CH₃Aliphatic carbon attached to a protonated nitrogen.
C-3 55 - 58NegativeAr-C H₂-NBenzylic carbon deshielded by the aromatic ring and the protonated nitrogen.
C-4 120 - 125No SignalAr-C -CH₂Quaternary aromatic carbon.
C-5 125 - 135PositiveAr-C HAromatic methine carbons.
C-6 140 - 145No SignalAr-C -NH₃⁺Quaternary aromatic carbon attached to the protonated primary amine.
  • Expert Insight: The protonation of the amino groups leads to a downfield shift for the adjacent carbons (C-2, C-3, and C-6) due to the inductive effect. The DEPT-135 experiment is invaluable for confirming the assignments of the methylene carbons (negative phase) and the methyl/methine carbons (positive phase).[2][3]

2D NMR Spectroscopy: Confirming Connectivity

2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning the structure.

  • COSY: A ¹H-¹H COSY spectrum will show correlations between coupled protons. We would expect to see a cross-peak between the triplet at ~1.4 ppm (H-a) and the quartet at ~3.3 ppm (H-b), confirming the ethyl group.

  • HSQC: An HSQC spectrum correlates directly bonded protons and carbons.[4] This would definitively link each proton signal to its corresponding carbon signal in the table above. For example, the singlet at ~4.4 ppm (H-c) would show a cross-peak with the carbon signal at ~56 ppm (C-3).

Logical Relationship of NMR Experiments

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6][7]

Experimental Protocol: IR Sample Preparation

Step-by-Step Protocol:

  • Method: For a solid sample like a dihydrochloride salt, the potassium bromide (KBr) pellet method is standard.

  • Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.

  • Pellet Formation: Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Analysis: Place the pellet in the IR spectrometer and acquire the spectrum.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200 - 2800Broad, StrongN-H stretchCharacteristic broad absorption of ammonium salts (-NH₃⁺ and R₂NH⁺).[6][7]
3100 - 3000MediumAromatic C-H stretchTypical for C-H bonds on a benzene ring.
2980 - 2850MediumAliphatic C-H stretchCorresponds to the C-H bonds of the ethyl and methylene groups.
~1600 & ~1475MediumAromatic C=C stretchSkeletal vibrations of the benzene ring.
1620 - 1550MediumN-H bendBending vibration of the primary ammonium group (-NH₃⁺).[6][7]
1350 - 1250StrongC-N stretchAromatic amine C-N stretching vibration.[7]
~750StrongOrtho-disubstitution C-H bendOut-of-plane bending characteristic of 1,2-disubstituted benzene rings.
  • Trustworthiness of Interpretation: The most telling feature in the IR spectrum will be the very broad and strong absorption in the 3200-2800 cm⁻¹ region, which is a hallmark of an amine salt. This, combined with the characteristic aromatic and aliphatic C-H and C=C stretches, provides a reliable fingerprint for the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For the dihydrochloride salt, electrospray ionization (ESI) is a suitable technique.

Experimental Protocol: Mass Spectrometry

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Ionization Method: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is ideal for polar and ionic compounds, minimizing fragmentation and preserving the molecular ion.

  • Analysis: Introduce the sample solution into the mass spectrometer.

Predicted Mass Spectrum Data:

m/zIonRationale
193.17[M+H]⁺Protonated molecular ion of the free base (C₁₂H₂₀N₂). The dihydrochloride will dissociate in solution, and the free base will be protonated.
192.16[M]⁺˙Molecular ion of the free base.
119.09[M - N(CH₂CH₃)₂]⁺Loss of the diethylamino group through cleavage of the benzylic C-N bond.
86.11[CH₂N(CH₂CH₃)₂]⁺Cleavage of the benzylic C-C bond, resulting in the diethylaminomethyl cation. This is expected to be a major fragment.[8][9]

Fragmentation Pathway

Fragmentation M [C₁₂H₂₀N₂ + H]⁺ m/z = 193.17 Frag1 [C₇H₈N]⁺ m/z = 119.09 M->Frag1 Benzylic C-N Cleavage Frag2 [C₅H₁₂N]⁺ m/z = 86.11 M->Frag2 Benzylic C-C Cleavage Neutral1 - N(CH₂CH₃)₂ Neutral2 - C₇H₈N

Caption: Predicted ESI-MS fragmentation of the free base.

  • Authoritative Grounding: The fragmentation of benzylamines is well-documented. The cleavage of the bond beta to the aromatic ring (the benzylic C-N and C-C bonds) is a characteristic fragmentation pathway, leading to the formation of stable benzylic or tropylium ions and iminium ions. The fragment at m/z 86.11, corresponding to the [CH₂N(CH₂CH₃)₂]⁺ ion, is a particularly strong indicator of the diethylaminomethyl substructure.[8][9]

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, IR, and Mass Spectrometry data provides a self-validating and cohesive structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle, and together they form an unassailable body of evidence. The predicted data and interpretations presented in this guide serve as a robust framework for researchers working with this compound, ensuring scientific integrity and facilitating further drug development and scientific inquiry.

References

  • Illinois State University Department of Chemistry. (2015). The Infrared Spectra of Aromatic Amines (Anilines). Available at: [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.10: Spectroscopy of Amines.
  • Chemistry LibreTexts. (2024, March 17). 15.
  • Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Journal of Pharmaceutical Sciences, 97(9), 3848-3863.
  • Brouwer, D. H., et al. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 16(30), 6886-6897.
  • University of Regensburg. (n.d.). H NMR Spectroscopy. Available at: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Lee, J., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144-2152.
  • Wang, H. Y., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1496.
  • ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra.
  • ChemicalBook. (n.d.). 2-PhenylethylaMine(64-04-0) 13C NMR spectrum.
  • ResearchGate. (2025, August 9). Probing the compound (E)-5-(diethylamino)-2-[(4-methylphenylimino)
  • National Institute of Standards and Technology. (n.d.). m-phenylenediamine dihydrochloride. In NIST Chemistry WebBook.
  • YouTube. (2025, April 7).
  • ResearchGate. (n.d.). H NMR (CDCl 3 ) of 2-[(diethylamino)
  • Mississippi State University. (2024). Synthesis and characterization of lithium tris (2-(dimethyl amino)phenyl)tert-butyl gallate [Li(Me2NPh)
  • PubMed. (1981). Studies on phenethylamine hallucinogens. 2. Conformations of arylmethoxyl groups using 13C NMR. Journal of Medicinal Chemistry, 24(7), 906-909.
  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.
  • BenchChem. (2025). A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Chloro-4-(diethylamino)benzaldehyde and Its Chemical Ancesto.
  • ResearchGate. (2025, June 28).
  • ResearchGate. (n.d.).
  • PubMed. (2005). 2-[(E)-2-(4-diethylaminophenyl)
  • RSC Publishing. (n.d.). 1H NMR (400 MHz, CD3OD, TMS) spectrum of N,N'-diethyl-p-phenylenediamine dihydrochloride (1a.2HCl).
  • PubMed Central (PMC). (2015). Synthesis, characterization and crystal structure of a 2-(diethylaminomethyl)
  • ResearchGate. (n.d.). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides.
  • ResearchGate. (2025, August 5).
  • ChemicalBook. (n.d.). n,n-dimethyl-m-phenylenediamine dihydrochloride(3575-32-4) 1 h nmr.
  • ChemicalBook. (n.d.). N,N'-DIPHENYLETHYLENEDIAMINE DIHYDROCHLORIDE(99590-70-2) 1H NMR spectrum.
  • National Institute of Standards and Technology. (n.d.). 1,2-ethylenediamine dihydrochloride.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting.
  • Doc Brown's Chemistry. (n.d.).
  • ResearchGate. (2025, August 6). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds.
  • SpectraBase. (n.d.). N,N-Dimethyl-p-phenylenediamine monohydrochloride.
  • Journal of Physical Chemistry A. (2003). Spectroscopic and theoretical studies on solid 1,2-ethylenediamine dihydrochloride salt.
  • National Bureau of Standards. (1976). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
  • Wiley-VCH. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

Sources

Technical Guide: Stability and Experimental Handling of 2-Diethylaminomethyl-phenylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the handling, stability, and experimental integrity of 2-Diethylaminomethyl-phenylamine dihydrochloride . It is designed for researchers requiring rigorous control over this reagent in drug development and synthetic applications.

Executive Summary & Chemical Profile

This compound (also known as 2-((Diethylamino)methyl)aniline 2HCl) is a bifunctional intermediate containing a primary aniline and a tertiary diethylamine. Its stability is governed by two competing factors: the hygroscopicity of the dihydrochloride salt and the oxidative susceptibility of the aniline moiety .

While the salt form significantly retards oxidation compared to the free base, experimental conditions that introduce moisture or shift pH can rapidly degrade the compound. This guide outlines the protocols necessary to maintain >98% purity during storage and experimentation.

Physicochemical Identity
PropertyDetail
Chemical Structure o-substituted aniline with a diethylaminomethyl side chain
Salt Form Dihydrochloride (

)
Molecular Weight ~251.20 g/mol (Salt)
pKa (Estimated)

(protonated),

Solubility High in water, MeOH; Low in non-polar organics (DCM, Hexane)
Appearance White to off-white crystalline solid (turns brown upon oxidation)

Solid-State Stability: The Hygroscopicity-Oxidation Cycle

The primary failure mode for this compound in solid state is a coupled mechanism involving moisture absorption and subsequent oxidation.

  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic.[1] Upon exposure to ambient humidity, the crystal lattice disrupts, forming a localized aqueous micro-environment.

  • Acid Disproportionation: In this aqueous phase, the acidic protons are mobile. While the salt is stable, partial hydrolysis can locally raise the pH, exposing the free aniline lone pair.

  • Oxidative Degradation: The exposed aniline nitrogen reacts with atmospheric oxygen, leading to the formation of azo-dimers or polymeric "aniline blacks," observed visually as a color shift from white to pink/brown.

Storage Protocol (Self-Validating)
  • Primary Containment: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Argon or Nitrogen backfill is mandatory after every use.

  • Temperature:

    
     is optimal; 
    
    
    
    is acceptable for short-term (<1 month).
  • Desiccation: Store the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel with indicator).

Validation Check: If the solid has turned from white/off-white to beige or pink, surface oxidation has occurred. Recrystallization (EtOH/Et2O) is required before use in sensitive catalysis or biological assays.

Solution-State Stability & Experimental Conditions

In solution, stability is strictly pH-dependent.

  • Acidic Media (pH < 4): Highly Stable. Both nitrogen centers are fully protonated (

    
     and 
    
    
    
    ). The lack of free lone pairs prevents oxidative attack.
  • Neutral/Basic Media (pH > 7): Unstable. The aniline deprotonates first. The free aniline is electron-rich and prone to rapid oxidation, especially in the presence of trace metals (e.g., Cu, Fe) often found in non-HPLC grade solvents.

Experimental Workflow Diagram

The following diagram illustrates the critical decision pathways for handling the compound to prevent degradation.

StabilityWorkflow Start Solid Reagent (Stored at -20°C) Weighing Weighing Step (Minimize Air Exposure) Start->Weighing SolventChoice Solvent Selection Weighing->SolventChoice AcidicSol Acidic/Neutral Solvent (Water, MeOH, DMSO) SolventChoice->AcidicSol Preferred BasicSol Basic Buffer / Organic Base (TEA, Carbonate) SolventChoice->BasicSol If Required StableStore Stable Stock Solution (Days to Weeks) AcidicSol->StableStore Keep Sealed Degas Degas Solvent (Sparge with Ar/N2) BasicSol->Degas Mandatory UseImmediate Use Immediately (< 4 Hours) Degas->UseImmediate Oxidation RISK: Oxidative Dimerization (Color Change: Brown) UseImmediate->Oxidation If Exposed to Air

Figure 1: Decision logic for solvent selection and handling to minimize oxidative degradation risks.

Detailed Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution for biological screening or analytical standards.

  • Solvent Preparation: Use HPLC-grade water or DMSO.

    • Why: Trace metal ions in lower-grade solvents catalyze aniline oxidation.

  • Degassing: Sparge the solvent with Helium or Argon for 10 minutes prior to dissolution.

  • Dissolution:

    • Weigh the dihydrochloride salt rapidly.

    • Dissolve in the degassed solvent.

    • Note: The solution will be naturally acidic due to the HCl counterions. Do not neutralize unless the assay strictly requires it.

  • Storage: Aliquot into amber vials, seal under argon, and freeze at

    
    .
    
    • Stability:[2][3][4] Stable for >3 months.

Protocol B: Neutralization for Organic Synthesis (Free Base Generation)

Objective: Isolate the free base for coupling reactions.

  • Biphasic Setup: Suspend the dihydrochloride salt in DCM (Dichloromethane).

  • Neutralization: Add cold saturated

    
     or 
    
    
    
    under vigorous stirring.
  • Extraction: Separate the organic layer immediately.

  • Drying: Dry over anhydrous

    
    .
    
  • Usage: Use the DCM solution immediately . Do not concentrate to dryness unless under strict inert atmosphere, as the concentrated free base oil oxidizes rapidly.

Analytical Monitoring (QC)

To verify the integrity of the reagent before critical experiments, use the following HPLC parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic) and 210 nm (amide/amine)
Retention The dihydrochloride will elute early due to polarity; degradation products (dimers) elute later.

Troubleshooting Table:

Observation Diagnosis Corrective Action
Solid is pink/brown Surface oxidation Recrystallize from Ethanol/Ether if purity is critical.
Solution turns yellow Oxidation of free aniline Discard solution. Prepare fresh using degassed solvents.

| Insoluble particles | Polymerization or salt contamination | Filter solution; check solvent compatibility. |

References

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate salt (Related aniline derivative stability data). Retrieved from [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91296, N-Methyl-o-phenylenediamine dihydrochloride. Retrieved from

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

  • Frontiers in Microbiology. (2015). Bacterial degradation of monocyclic aromatic amines. Retrieved from

Sources

Targeting Ferroptosis and Oxidative Stress: A Medicinal Chemistry Guide to Phenylenediamine Scaffolds in Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Leads

Executive Summary

The phenylenediamine (PDA) scaffold represents a "privileged structure" in redox medicinal chemistry. While historically associated with industrial antioxidants and dyes (often with toxicity baggage), N-substituted derivatives—specifically of p-phenylenediamine (PPD)—have emerged as potent neuroprotective agents.

This guide moves beyond simple antioxidant theory. It details how specific PDA derivatives function as Ferroptosis Inhibitors (similar to Ferrostatin-1) and Nrf2 Activators , providing neuroprotection at nanomolar concentrations—far below the threshold required for stoichiometric radical scavenging. This document provides the rationale for structural modification to mitigate mutagenicity, followed by self-validating protocols for synthesis and biological evaluation.

Part 1: Chemical Scaffolding & Rational Design

The Redox Switch Mechanism

The core utility of the PDA scaffold lies in its ability to undergo reversible two-electron oxidation. In the context of neurodegeneration (Alzheimer’s, Parkinson’s), where lipid peroxidation drives cell death (ferroptosis), PDAs act as radical trapping agents.

The Mechanism:

  • Quiescent State: The reduced diamine is lipophilic and crosses the Blood-Brain Barrier (BBB).

  • Activation: Upon encountering a lipid peroxyl radical (LOO•), the PDA donates a hydrogen atom (H-atom transfer).

  • Intermediate: This forms a stable radical cation (Wurster’s salt).

  • Terminal Species: Further oxidation leads to the Quinone Diimine (QDI).

The Toxicity Challenge & Structural Solution

Unsubstituted PPD is a known contact allergen and pro-oxidant due to the high reactivity of its naked QDI form, which can covalently bind to proteins and DNA (mutagenicity).

Design Rules for Neuroprotective Safety:

  • Rule 1: Bulky N-Substitution: Replacing primary amines with bulky groups (e.g., N,N'-diphenyl, cyclohexyl) sterically hinders the nitrogen, preventing enzymatic N-hydroxylation (a key step in mutagenic bioactivation).

  • Rule 2: Lipophilicity Tuning: High logP (>3.0) is required for BBB penetration and membrane embedding, where ferroptosis occurs.

  • Target Molecule Class: N,N'-substituted-1,4-benzenediamines (e.g., DPPD analogs).

Part 2: Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism: direct lipid peroxidation inhibition (Ferroptosis) and the "low-dose" signaling pathway (Nrf2 activation) observed in recent literature.

NeuroprotectionMechanism PDA Phenylenediamine Derivative (Reduced) Wurster Radical Cation (Wurster's Salt) PDA->Wurster -1e-, -H+ (Scavenging) Ferroptosis Ferroptosis Inhibition PDA->Ferroptosis Prevents Membrane Damage ROS Lipid Peroxyl Radical (LOO•) ROS->PDA Attacks QDI Quinone Diimine (Electrophile) Wurster->QDI -1e-, -H+ Keap1 Keap1 Sensor (Cysteine Modification) QDI->Keap1 Electrophilic Stress (Low Dose) Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 Releases ARE ARE Genes (HO-1, NQO1) Nrf2->ARE Activates ARE->Ferroptosis Upregulates GPX4

Caption: Dual-action mechanism: Direct radical trapping (left) and electrophilic activation of the Nrf2 neuroprotective pathway (right).

Part 3: Experimental Protocols

Synthesis: Reductive Amination of p-Phenylenediamine

Rationale: This method avoids harsh alkylating agents and allows for the introduction of diverse lipophilic tails to improve BBB permeability.

Reagents: p-Phenylenediamine (PPD), Appropriate Ketone/Aldehyde (e.g., Acetone, Cyclohexanone), Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.

Protocol:

  • Dissolution: Dissolve PPD (1.0 eq) in Dichloromethane (DCM) under Nitrogen atmosphere.

  • Activation: Add the ketone (2.2 eq) and Acetic Acid (2.0 eq). Stir for 30 mins at Room Temperature (RT) to form the imine intermediate.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (3.0 eq) portion-wise over 20 mins.

  • Reaction: Warm to RT and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Note: The product will be less polar than PPD.

  • Quench: Quench with sat. NaHCO₃. Extract with DCM (3x).

  • Purification: Flash column chromatography on silica gel. Store under Argon (PDAs are air-sensitive).

In Vitro Validation: The HT22 Glutamate Challenge

Rationale: HT22 hippocampal cells lack ionotropic glutamate receptors. Therefore, glutamate induces cell death solely via oxidative glutamate toxicity (blocking cystine uptake


 glutathione depletion 

ferroptosis). This is the specific model required to validate PDA efficacy.

Reagents: HT22 Cells, L-Glutamate (5 mM), MTT Reagent, DMSO.

Step-by-Step Protocol:

  • Seeding: Seed HT22 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with the PDA derivative (0.1 nM – 10 µM) for 2 hours.

    • Control: Ferrostatin-1 (Positive Control, 1 µM).

    • Vehicle: DMSO (0.1%).

  • Insult: Add L-Glutamate to a final concentration of 5 mM. Co-incubate for 24 hours.

  • Readout (MTT): Add MTT (0.5 mg/mL) for 4 hours. Solubilize crystals in DMSO. Measure Absorbance at 570 nm.

  • Interpretation: Calculate % Cell Viability.

    • Success Criteria: A "U-shaped" dose-response curve is common. Efficacy at nanomolar levels (10–100 nM) indicates a signaling effect (Nrf2), whereas efficacy only at micromolar levels suggests simple chemical antioxidant activity.

Safety Screening: The Ames Test (Mutagenicity)

Rationale: Phenylenediamines are structurally related to known mutagens. You must rule out mutagenicity early in the pipeline.

Protocol Summary:

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform with and without S9 rat liver fraction (to mimic hepatic metabolism).

  • Threshold: A compound is "unsafe" if it induces a >2-fold increase in revertant colonies compared to the solvent control.

Part 4: Data Presentation & Analysis

When compiling your data, structure your results to compare Potency vs. Safety.

Table 1: Comparative Profile of PDA Derivatives

Compound IDR-Group (N-Sub)LogP (Calc)HT22 EC50 (nM)Radical Scavenging (DPPH IC50)Ames Test (TA98 +S9)
PPD (Parent) -H-0.3>10,000HighMutagenic
DPPD -Phenyl4.250HighNon-Mutagenic
Derivative A -Cyclohexyl3.5120ModerateNon-Mutagenic
Ferrostatin-1 (Reference)3.830HighNon-Mutagenic

Key Insight: If a compound has a low HT22 EC50 (high potency) but poor DPPH scavenging, it confirms the mechanism is biological signaling (Nrf2) rather than chemical scavenging.

Part 5: Experimental Workflow Diagram

Workflow Design Rational Design (Bulky N-Subs, LogP > 3) Synth Synthesis (Reductive Amination) Design->Synth Screen1 Primary Screen: DPPH Assay (Chemical) Synth->Screen1 Screen2 Secondary Screen: HT22 Glutamate Assay Screen1->Screen2 If active Mechanism Mechanistic Check: Ferroptosis (BODIPY-C11) Screen2->Mechanism If EC50 < 1µM Safety Safety Gate: Ames Test (Mutagenicity) Mechanism->Safety Lead Lead Candidate Safety->Lead If Non-Mutagenic

Caption: Critical path for developing neuroprotective PDA derivatives, prioritizing biological efficacy and mutagenicity screening.

References

  • Satoh, T., et al. (2007).[1] Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells.[1][2] Neuroscience Letters. Link

  • Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death. Cell. (Describes Ferrostatin-1, a key PDA-like reference). Link

  • Miotto, G., et al. (2020). Insight into the mechanism of ferroptosis inhibition by ferrostatin-1.[3][4] Redox Biology. Link

  • Chung, F. L., et al. (2019). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Toxicology Letters. Link

  • Liang, Y., et al. (2024).[5] p-Phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure.[5] Science of The Total Environment. Link

Sources

Methodological & Application

Application Notes & Protocols for the In Vivo Administration of 2-Diethylaminomethyl-phenylamine dihydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide provides a comprehensive framework for the in vivo administration of 2-Diethylaminomethyl-phenylamine dihydrochloride. It is critical to note that specific toxicological, pharmacokinetic, and pharmacodynamic data for this compound are not extensively available in peer-reviewed literature. Therefore, the protocols outlined below are based on established best practices for the preclinical evaluation of novel chemical entities, particularly those belonging to the aromatic amine class. Researchers are REQUIRED to conduct preliminary dose-finding, solubility, and toxicity studies to establish safe and effective administration parameters for their specific animal model and experimental context. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Introduction and Mechanistic Considerations

2-Diethylaminomethyl-phenylamine is a substituted aromatic amine. Structurally, it is related to phenethylamines, a class of compounds known for a wide range of biological activities, including roles as neurotransmitters and neuromodulators targeting receptors like adrenergic, dopaminergic, and serotonergic systems[1][2]. Aromatic amines, in general, can undergo metabolic activation, often through N-oxidation by cytochrome P450 enzymes, to form reactive intermediates that can interact with cellular macromolecules[3]. This metabolic profile is a critical consideration for in vivo studies, as it can influence both the efficacy and toxicity of the compound.

Given its structure, this compound may be investigated for a variety of applications, potentially including but not limited to neurological disorders, inflammation, or oncology, areas where related compounds have shown activity[1][4][5]. The dihydrochloride salt form suggests good aqueous solubility, which is an advantageous property for preparing dosing solutions for in vivo administration.

Potential Signaling Pathways

While the specific targets of this compound are not yet elucidated, a hypothetical mechanism of action could involve modulation of key signaling pathways implicated in cell survival, proliferation, or inflammation. The diagram below illustrates a generalized pathway that is often a target in drug development and could be relevant for this class of compounds.

putative_signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Inactive Transcription_Factor_Inactive Kinase_B->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Transcription_Factor_Active Transcription_Factor_Inactive->Transcription_Factor_Active Translocates Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Induces/Represses Biological_Response Cellular Effect (e.g., Anti-inflammatory, Pro-apoptotic) Gene_Expression->Biological_Response Leads to Compound 2-Diethylaminomethyl- phenylamine dihydrochloride Compound->Receptor Binds/Modulates

Caption: Hypothetical signaling cascade modulated by an investigational compound.

Pre-Administration Protocols: Formulation and Dosage

Vehicle Selection and Solubility Testing

The choice of vehicle is critical for ensuring the bioavailability and minimizing the toxicity of the administered compound. As a dihydrochloride salt, 2-Diethylaminomethyl-phenylamine is expected to be water-soluble. However, solubility should be empirically determined.

Recommended Vehicles for Screening:

  • Sterile Water for Injection

  • 0.9% Sodium Chloride (Normal Saline)[6]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 5% Dextrose in Water (D5W)

  • For less soluble batches or different salt forms, co-solvents can be considered, such as a mixture of DMSO and saline. However, the concentration of DMSO should be kept to a minimum (ideally <10%) to avoid vehicle-induced toxicity[6][7].

Protocol for Solubility Testing:

  • Weigh a precise amount of this compound (e.g., 5 mg).

  • Add a small, measured volume of the test vehicle (e.g., 100 µL).

  • Vortex for 30 seconds and visually inspect for dissolution.

  • If not fully dissolved, continue adding the vehicle in small increments, vortexing after each addition, until the compound is fully dissolved.

  • Calculate the solubility in mg/mL.

  • The final formulation should be sterile-filtered (0.22 µm filter) before administration, especially for intravenous routes.

Dose Determination and Animal Models

Initial dose selection should be based on any available in vitro data (e.g., EC50 or IC50 values) and extrapolated to an in vivo context. In the absence of such data, a dose-escalation study is mandatory.

Animal Models: The choice of animal model will depend on the therapeutic area of investigation. Common rodent models include:

  • Oncology: Xenograft or syngeneic tumor models in immunocompromised (e.g., NSG) or immunocompetent (e.g., C57BL/6) mice, respectively.

  • Neurology: Models of neurodegenerative diseases or psychiatric disorders.

  • Inflammation: Models of induced inflammation, such as collagen-induced arthritis or dextran sulfate sodium (DSS)-induced colitis[8].

Dose Escalation Study Design (Example):

  • Animals: Healthy mice of the same strain, sex, and age as the planned efficacy studies (e.g., male C57BL/6, 8-10 weeks old).

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose (e.g., 1 mg/kg)

    • Group 3: Mid dose (e.g., 10 mg/kg)

    • Group 4: High dose (e.g., 50 mg/kg)

  • Administration Route: The intended route for the efficacy study (e.g., intraperitoneal).

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, abnormal posture) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily thereafter for up to 14 days.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.

In Vivo Administration Protocols

The following are detailed, step-by-step protocols for common administration routes in mice. Always use appropriate animal handling and restraint techniques to minimize stress[9].

Oral Gavage (p.o.)

This route is often preferred for its clinical relevance but may have variable absorption.

Materials:

  • Dosing solution

  • Flexible-tipped gavage needle (20-22 gauge for mice)

  • 1 mL syringe

Procedure:

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.

  • Hold the mouse in an upright position.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

  • Insert the gavage needle into the mouth, slightly to one side of the tongue.

  • Gently advance the needle along the roof of the mouth and down the esophagus into the stomach. There should be no resistance. If resistance is felt, withdraw and reposition.

  • Slowly administer the solution.

  • Gently remove the gavage needle.

  • Monitor the mouse for any signs of distress.

Intraperitoneal (i.p.) Injection

A common route for systemic administration with relatively rapid absorption.

Materials:

  • Dosing solution

  • 25-27 gauge needle

  • 1 mL syringe

Procedure:

  • Manually restrain the mouse, securing the head and neck.

  • Tilt the mouse's head downwards at approximately a 30-degree angle to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Gently aspirate to ensure no body fluids (e.g., blood, urine) are drawn into the syringe.

  • Inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

Intravenous (i.v.) Injection

Provides 100% bioavailability and rapid onset of action. The lateral tail vein is the most common site in mice.

Materials:

  • Dosing solution

  • 27-30 gauge needle

  • 1 mL syringe

  • Restraint device for mice

  • Heat lamp (optional, to induce vasodilation)

Procedure:

  • Place the mouse in a restraint tube or device.

  • If necessary, warm the tail with a heat lamp to dilate the lateral veins.

  • Clean the tail with an alcohol swab.

  • Insert the needle, bevel up, into one of the lateral tail veins.

  • Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, the injection is not intravenous. Withdraw the needle and attempt in a more proximal location.

  • After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Quantitative Data Summary

The following tables should be populated with data from preliminary studies to guide the main experiments.

Table 1: Physicochemical Properties and Formulation

Property Value Source/Method
Molecular Weight To be determined
Salt Form Dihydrochloride
Solubility in 0.9% Saline e.g., >50 mg/mL Experimental
Final Formulation Vehicle e.g., 0.9% NaCl

| pH of Dosing Solution | e.g., 6.5-7.5 | pH meter |

Table 2: Recommended Administration Volumes and Dose Ranges (Example)

Administration Route Max Volume (mL/kg)[10] Starting Dose Range (mg/kg)
Oral (p.o.) 10 1 - 100
Intraperitoneal (i.p.) 10 1 - 50

| Intravenous (i.v.) | 5 | 0.5 - 25 |

Experimental Workflow and Monitoring

A typical in vivo study workflow involves several key stages, from animal acclimatization to endpoint analysis.

experimental_workflow A 1. Animal Acclimatization (7 days) B 2. Randomization & Grouping A->B C 3. Baseline Measurements (e.g., Tumor Volume, Body Weight) B->C D 4. Compound Administration (Vehicle, Low, Mid, High Dose) C->D E 5. Monitoring (Daily Health Checks, Weekly Measurements) D->E E->D Repeat Dosing (as per protocol) F 6. Endpoint Reached (e.g., Tumor size limit, Study duration) E->F G 7. Sample Collection (Blood, Tissues) F->G H 8. Data Analysis (Statistics, Graphing) G->H

Caption: A standard workflow for an in vivo efficacy study in a rodent model.

References

  • Beland, F. A., & Poirier, M. C. (1995). Aromatic amine DNA adduct formation in chronically-exposed mice: considerations for human comparison. PubMed. Available at: [Link]

  • Holme, J. A., Huitfeldt, H. S., & Solberg, K. E. (1990). The genotoxicity of aromatic amines in primary hepatocytes isolated from C57BL/6 and DBA/2 mice. PubMed. Available at: [Link]

  • Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Available at: [Link]

  • Oncotarget. (2015). In vivo selection of novel biotherapeutics. Oncotarget. Available at: [Link]

  • YouTube. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Available at: [Link]

  • Hostanska, K., & Grynkiewicz, G. (2025). Promising Protocol for In Vivo Experiments with Betulin. MDPI. Available at: [Link]

  • Kiyokawa, S., Hirata, Y., Nagaoka, Y., et al. (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. PubMed. Available at: [Link]

  • National Research Council (US) Committee on Amines. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.
  • Yang, J., Xie, Z., Jin, L., et al. (2022). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wolz, E., Pfau, W., & Arlt, V. M. (2004). Bioactivation of the heterocyclic aromatic amine 2-amino-3-methyl-9 H -pyrido [2,3- b ]indole (MeAαC) in recombinant test systems expressing human xenobiotic-metabolizing enzymes. Carcinogenesis. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

  • RSC Publishing. (2022). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

  • Popa, D. S., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2025). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. PubMed. Available at: [Link]

  • Pencheva, T., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Pharmaceuticals. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • Nowak, M., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • Kumar, S., et al. (2010). Synthesis and in vivo evaluation of N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide for inhibition of intestinal tumorigenesis in APCMin/+ mice. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). Available at: [Link]

  • Wiley Online Library. (2025). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. Available at: [Link]

  • ResearchGate. (2025). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Available at: [Link]

Sources

Developing in vitro assays with 2-Diethylaminomethyl-phenylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: In Vitro Profiling & Assay Development for 2-Diethylaminomethyl-phenylamine dihydrochloride

Part 1: Executive Summary & Strategic Rationale

This compound (hereafter 2-DAPA-2HCl ) is a privileged pharmacophore scaffold characterized by an ortho-substituted aniline ring featuring a flexible diethylaminomethyl side chain. In drug discovery, this motif serves as a critical precursor for fused heterocycles (e.g., quinazolines) and acts as a bidentate ligand in metallo-drug complexes.

However, the presence of the ortho-diamine functionality and the diethylamine "tail" presents specific challenges in assay development:

  • Auto-cyclization Risks: The proximity of the primary amine (aniline) and the tertiary amine side chain facilitates intramolecular hydrogen bonding or rapid cyclization with electrophiles, potentially interfering with standard assay readouts.

  • Metabolic Liability: The N,N-diethyl group is a prime target for oxidative dealkylation by Cytochrome P450s (CYP) and Flavin-containing Monooxygenases (FMO).

  • Salt-Form Acidity: As a dihydrochloride salt, the compound is highly acidic in aqueous solution, requiring rigorous pH buffering to prevent false positives in enzymatic or cell-based assays.

This guide details the development of a Preclinical Profiling Cascade designed to validate 2-DAPA-2HCl as a lead candidate or chemical probe.

Part 2: Physicochemical Characterization & Solution Preparation

Before biological testing, the solution behavior of 2-DAPA-2HCl must be standardized. The dihydrochloride form provides high water solubility but generates an acidic microenvironment that can denature sensitive proteins.

Protocol 1: pH-Buffered Stock Solution Preparation

Objective: To generate a stable, neutral-pH stock solution for cellular and enzymatic assays.

Materials:

  • 2-DAPA-2HCl (Solid)

  • DMSO (Anhydrous, Cell Culture Grade)

  • PBS (pH 7.4, 10X concentrate)

  • Sodium Hydroxide (1M NaOH)

Procedure:

  • Primary Stock (100 mM): Dissolve 26.5 mg (based on MW ~265.2 g/mol ) of 2-DAPA-2HCl in 1 mL of anhydrous DMSO.

    • Note: The solution may warm slightly due to solvation enthalpy. Vortex until clear.

  • Neutralization Step (Critical):

    • Prepare a "Working Stock" by diluting the DMSO stock 1:10 into PBS.

    • Measure pH immediately. It will likely be acidic (< pH 5.0).

    • Titrate carefully with 1M NaOH until pH reaches 7.2–7.4.

    • Scientific Insight: Failure to neutralize will cause "acid-burn" cytotoxicity in cell assays, mimicking a false-positive drug effect.

  • Stability Check: Incubate the neutral solution at 37°C for 4 hours. Analyze by HPLC-UV (254 nm) to ensure no spontaneous oxidation (browning) occurs.

Part 3: In Vitro Metabolic Stability Assays

The diethylamino group is susceptible to N-dealkylation. This assay determines the compound's half-life (


) and intrinsic clearance (

), which are vital for predicting in vivo pharmacokinetics.
Protocol 2: Microsomal Stability (N-Dealkylation Profiling)

Mechanism: The assay tracks the conversion of the parent compound (2-DAPA) to its mono-ethyl and de-ethylated metabolites via CYP450 activity.

Experimental Design:

  • System: Pooled Human Liver Microsomes (HLM) & Rat Liver Microsomes (RLM).

  • Cofactor: NADPH regenerating system.

  • Detection: LC-MS/MS (MRM mode).

Step-by-Step Workflow:

  • Pre-Incubation: Mix 1 µM 2-DAPA-2HCl (neutralized) with microsomes (0.5 mg protein/mL) in phosphate buffer (100 mM, pH 7.4). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Control: Run a parallel plate without NADPH to assess non-enzymatic degradation (chemical instability).

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Data Analysis & Visualization: Calculate the slope (


) of 

vs. time.


Metabolic Pathway Visualization (Graphviz):

MetabolicPathway cluster_legend Legend Parent 2-DAPA (Parent) (Diethylamino) Inter1 Intermediate (Carbinolamine) Parent->Inter1 CYP450 [O] Metabolite1 Mono-ethyl Metabolite (Secondary Amine) Inter1->Metabolite1 Spontaneous Collapse Acetaldehyde Acetaldehyde (Byproduct) Inter1->Acetaldehyde Metabolite2 Primary Amine (Fully De-alkylated) Metabolite1->Metabolite2 CYP450 (2nd Pass) key1 Stable Analyte key2 Toxic/Reactive

Figure 1: Predicted oxidative metabolic pathway of 2-DAPA. The release of acetaldehyde and formation of reactive primary amines are key toxicity drivers.

Part 4: High-Content Cytotoxicity Screening

Aniline derivatives often exhibit hepatotoxicity. We utilize a Multiparametric High-Content Screening (HCS) assay to distinguish between general necrosis and specific mitochondrial stress (common with amine uncouplers).

Protocol 3: HepG2 Multiplex Toxicity Assay

Objective: Simultaneous measurement of Cell Viability, Mitochondrial Membrane Potential (


), and Nuclear Morphology.

Reagents:

  • Hoechst 33342: Nuclear stain (DNA content/condensation).

  • Tetramethylrhodamine methyl ester (TMRM): Mitochondrial potential indicator (Active mitochondria only).

  • Propidium Iodide (PI): Membrane integrity (Dead cells).

Procedure:

  • Seeding: Plate HepG2 cells (10,000/well) in 96-well black/clear-bottom plates. Adhere for 24h.

  • Dosing: Treat with 2-DAPA-2HCl (0.1 µM – 100 µM, 8-point log dilution). Include FCCP (uncoupler) as a positive control for TMRM signal loss.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Staining: Prepare a cocktail of Hoechst (1 µg/mL), TMRM (100 nM), and PI (1 µg/mL) in warm media. Replace dosing media with stain cocktail. Incubate 30 min.

  • Imaging: Image on a High-Content Analyzer (e.g., CellInsight or Operetta).

    • Channel 1 (Blue): Nuclei (Count = Proliferation).

    • Channel 2 (Red/Orange): TMRM (Intensity = Mitochondrial Health).

    • Channel 3 (Far Red): PI (Count = Necrosis).

Data Interpretation:

Parameter2-DAPA EffectInterpretation
Nuclear Count DecreaseAnti-proliferative / Cytostatic
TMRM Intensity DecreaseMitochondrial Uncoupling (Likely due to amine protonation cycling)
PI Positive IncreaseAcute Necrosis (Membrane rupture)
Nuclear Size Decrease (Pyknosis)Apoptosis

Part 5: Reactivity & Derivatization Assay (The "Ortho-Effect")

The unique value of 2-DAPA-2HCl lies in its ability to form heterocycles. This assay validates its utility as a chemical building block (Quality Control).

Protocol 4: Cyclization Efficiency Assay

Objective: Verify the reactivity of the ortho-amine and side-chain amine for scaffold synthesis (e.g., Quinazoline formation).

Reaction: Condensation with 4-Nitrobenzaldehyde. Method:

  • Mix 2-DAPA-2HCl (1 eq) with 4-Nitrobenzaldehyde (1 eq) in Ethanol.

  • Add catalytic acetic acid. Reflux for 2 hours.

  • Monitor: TLC or LC-MS.

  • Success Criteria: Disappearance of the 2-DAPA peak and appearance of the dihydroquinazoline or Schiff base intermediate.

    • Note: If the diethyl group prevents cyclization due to steric bulk, the product will remain as the imine (Schiff base). This is a critical "Go/No-Go" check for library synthesis.

Part 6: Assay Workflow Diagram

The following diagram illustrates the decision tree for validating 2-DAPA-2HCl in a drug discovery campaign.

AssayCascade cluster_assays Parallel Assays Start Start: 2-DAPA-2HCl (Raw Material) QC Step 1: QC & Solubility (HPLC/pH Titration) Start->QC Decision1 Is pH neutral & Pure >98%? QC->Decision1 Decision1->Start No (Re-purify) Screening Step 2: Biological Profiling Decision1->Screening Yes Cyto Cytotoxicity (HepG2 HCS) Screening->Cyto Metab Metabolic Stability (Microsomes) Screening->Metab React Reactivity Check (Cyclization) Screening->React Outcome Lead Optimization Strategy Cyto->Outcome Metab->Outcome React->Outcome

Figure 2: Preclinical screening cascade for validating 2-DAPA-2HCl utility and safety.

Part 7: References & Authoritative Grounding

  • OECD Guidelines for the Testing of Chemicals, Section 4 (Health Effects). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing. (Standard for aniline mutagenicity).

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Definitive guide on solubility and microsomal stability assays).

  • Kalgutkar, A. S., et al. (2005). "Comprehensive analysis of the structural features of aniline-based compounds that determine their potential to cause mitochondrial toxicity." Chemical Research in Toxicology, 18(2), 277-294. (Mechanistic grounding for the TMRM assay).

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650. (Reference for N-dealkylation pathways).

  • PubChem Compound Summary. "2-((Dimethylamino)methyl)aniline" (Structural analog reference for physicochemical properties).

Application Note: Preparation and Handling of 2-Diethylaminomethyl-phenylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide outlines the precise methodology for preparing stock and working solutions of 2-Diethylaminomethyl-phenylamine dihydrochloride . While often treated as a generic reagent, this compound presents specific physicochemical challenges that, if ignored, will compromise experimental reproducibility.

Key Challenges addressed in this protocol:

  • The "Acidic Shock" Effect: As a dihydrochloride (2HCl) salt, this molecule releases two equivalents of protons (

    
    ) upon dissolution. A 10 mM aqueous solution can drop pH to < 3.0, potentially precipitating proteins or inducing acid-stress responses in cell-based assays before the drug action is even tested.
    
  • Oxidative Instability: Aniline derivatives are electron-rich and prone to auto-oxidation, leading to the formation of colored impurities (azo compounds/imines) that interfere with spectrophotometric readouts and alter potency.

  • Hygroscopicity: The salt form attracts atmospheric moisture, rendering mass-based stoichiometry inaccurate without proper handling.

Physicochemical Profile

Before preparation, verify the specific batch properties (Certificate of Analysis). The values below represent the theoretical standard.

PropertyValueNotes
Formula

Free base:

Molecular Weight 251.20 g/mol Free base MW: ~178.28 g/mol . Note: Check label for hydration (e.g.,

).
Solubility (Water) > 50 mg/mLHighly soluble due to ionic character. Resulting solution is acidic.
Solubility (DMSO) > 20 mg/mLGood for cryo-storage; avoids hydrolysis.
Appearance White to off-white powderYellow/Brown indicates oxidation. Do not use if dark.
pKa (approx) ~4.6 (Aniline), ~10.0 (Amine)The aliphatic amine is basic; the aniline is weakly basic.

Critical Workflow: Stock Solution Preparation

Materials Required[1][2][3][4][5][6][7][8]
  • Compound: 2-Diethylaminomethyl-phenylamine 2HCl (Store at 4°C, desiccated).

  • Solvent: Sterile Milli-Q Water (18.2 MΩ) or anhydrous DMSO (Dimethyl Sulfoxide).

  • Equipment: Analytical balance (0.01 mg precision), amber microcentrifuge tubes, 0.22 µm PVDF syringe filters.

Decision Matrix: Solvent Selection
  • Choose Water if: Immediate use (< 24 hours), high concentration required (> 50 mM), or DMSO sensitivity in downstream assay.

  • Choose DMSO if: Long-term storage (-20°C or -80°C) is required. DMSO suppresses oxidative degradation better than water.

Protocol A: Preparation of 100 mM Master Stock (10 mL)

Target Concentration: 100 mM (0.1 M) Target Volume: 10 mL

  • Equilibration: Allow the reagent vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.

  • Weighing:

    • Calculate Mass:

      
      
      
    • 
       (251.2 mg )
      
    • Expert Tip: If the powder is clumpy, do not crush it in the open air; this increases surface area for oxidation. Weigh rapidly.

  • Dissolution:

    • Add the powder to a 15 mL conical tube (wrapped in foil).

    • Add 8.0 mL of solvent (Water or DMSO). Vortex vigorously until clear.

    • Note: If using water, the solution will be acidic. Do not adjust pH yet if storing. Acidic conditions stabilize amines against oxidation.

  • Final Volume: Add solvent to bring the total volume to exactly 10.0 mL .

  • Filtration (Aqueous only): If using water, pass through a 0.22 µm PES or PVDF filter into a sterile, amber tube. (DMSO is usually self-sterilizing for bacteria but filtration is good practice).

  • Aliquot & Store: Dispense into 50-100 µL aliquots in amber tubes. Flash freeze (liquid nitrogen) if possible and store at -20°C.

Visualization: Preparation Logic[4]

StockPrep cluster_QC Quality Check Start Solid Reagent (Desiccated) Weigh Weigh 251.2 mg (Rapidly) Start->Weigh Solvent Select Solvent Weigh->Solvent Dissolve Dissolve in 80% Volume Solvent->Dissolve Water or DMSO VolAdjust Adjust to 10 mL Dissolve->VolAdjust Check Check Clarity (Must be Colorless) Dissolve->Check Filter 0.22 µm Filter (Sterilization) VolAdjust->Filter Storage Aliquot & Freeze (-20°C, Dark) Filter->Storage

Figure 1: Workflow for the preparation of the Master Stock solution. Note the emphasis on visual inspection for oxidation (color).

Protocol B: Working Solution & pH Management

This is the most frequent point of failure. Diluting a 2HCl salt directly into a weak buffer (like PBS) can overcome the buffer capacity.

The "2HCl" Impact Calculation

For a 100 µM final concentration of drug, you are adding 200 µM of


.
  • In Media (DMEM/RPMI): The bicarbonate buffer usually handles this easily.

  • In PBS or HBSS: Significant local pH drop may occur.

Neutralization Protocol (For High Conc. Assays > 1 mM)

If your working concentration is high (> 1 mM), you must neutralize the working solution before adding to cells.

  • Dilute: Dilute the stock to 2x the desired working concentration in your buffer.

  • Check pH: Spot 2 µL onto pH paper.

  • Adjust: If pH < 7.0, carefully add 1N NaOH or 1M HEPES (pH 7.4) until neutral.

    • Warning: Do not over-alkalinize. Free base amines may precipitate if the pH goes > 9.0.

  • Finalize: Bring to final volume.

Stability & Troubleshooting

Oxidation Indicators

Aniline derivatives oxidize to form azo-linkages or quinone-imines.

  • Clear/Colorless: Optimal.

  • Pale Yellow: Acceptable for most assays ( < 5% degradation).

  • Brown/Red/Purple: Discard. Significant oxidation has occurred; toxicity data will be invalid.

Storage Guidelines
  • Solid: -20°C or 4°C. Keep desiccated.

  • Stock (DMSO): -20°C. Stable for 3-6 months.

  • Stock (Water): -20°C. Stable for 1 month. Avoid freeze-thaw (aliquot!).

  • Working Soln: Prepare fresh. Do not store.

Visualization: Degradation Pathways

Stability Fresh Fresh Stock (Colorless) Oxidation Radical Formation (Auto-oxidation) Fresh->Oxidation Slow Light Light Exposure Light->Oxidation Catalyzes Oxygen Oxygen Exposure Oxygen->Oxidation Reactant Product Azo/Imine Impurities (Yellow/Brown) Oxidation->Product Effect Result: 1. Loss of Potency 2. Unknown Toxicity 3. Interference @ 400-500nm Product->Effect

Figure 2: Degradation pathway of aniline derivatives. Light and Oxygen are the primary catalysts for instability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6115, Aniline (Parent Structure). Retrieved from [Link]. (Note: Used for general aniline stability and toxicity data).

  • Cold Spring Harbor Protocols. General Guide to Stock Solution Preparation. CSHL Press.[1] Retrieved from [Link].

  • Gaylord Chemical. DMSO Solubility Data Bulletin.[2] Retrieved from [Link].[2]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 2-Diethylaminomethyl-phenylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TS-DPH-2HCl-001 Lead Scientist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The Physicochemical Paradox

Researchers often mischaracterize 2-Diethylaminomethyl-phenylamine dihydrochloride because they treat it as a standard organic small molecule. It is not. It is a dihydrochloride salt , which fundamentally alters its behavior compared to its "free base" parent structure.

This compound exists in a "tug-of-war" between two chemical realities:

  • The Salt Form (Current State): Highly polar, ionic, and acidic. It loves water but hates non-polar organics.

  • The Free Base (Potential State): Lipophilic and hydrophobic. It precipitates the moment you neutralize the acid that keeps it dissolved.

The Golden Rule: Solubility is not a fixed number; it is a function of pH. Most "solubility failures" with this compound are actually pH-induced precipitation events .

Solubility Matrix & Solvent Compatibility[1]

The following data summarizes the expected behavior based on the physicochemical properties of aniline-derivative dihydrochloride salts.

Solvent SystemSolubility RatingPhysicochemical MechanismRecommendation
Water (Deionized) Excellent (+++++)Ionic dissociation of

and

.
Primary Choice for stock solutions.
DMSO Good (+++)Polar aprotic solvation.Acceptable, but hygroscopic nature makes water uptake likely.
Ethanol Moderate (++)Protogenic, but less polar than water.Use only if water/DMSO are contraindicated.
PBS (pH 7.4) High Risk (!)Buffer Conflict. The buffer neutralizes the HCl, converting the salt to the insoluble free base.Do NOT dissolve directly in PBS. Dilute into it slowly.
Cell Media (DMEM) Variable (!)pH Shock. The acidity of the 2HCl salt can turn media yellow (acidic) and kill cells immediately.Requires neutralization or high dilution.

Visualizing the "Crash Out" Mechanism

Understanding why the compound precipitates is the only way to prevent it. The diagram below illustrates the transition from the stable salt form to the insoluble precipitate.

SolubilityMechanism Salt Dihydrochloride Salt (Powder Form) WaterSol Dissolved State (Acidic pH < 4) Salt->WaterSol Dissolves Easily Buffer Addition to PBS / Media (pH 7.4) WaterSol->Buffer Dilution Deprotonation Deprotonation Event (Loss of H+) Buffer->Deprotonation Buffer neutralizes HCl Precipitate Precipitate Forms (Free Base) Deprotonation->Precipitate Solubility Limit Exceeded

Figure 1: The mechanism of pH-induced precipitation. The compound is stable and soluble only when protonated (acidic). Neutralizing it strips the charge, causing it to crash out of solution.

Troubleshooting Protocols

Protocol A: The "Safe-Stock" Preparation

Use this protocol to avoid weighing errors caused by hygroscopicity.

The Issue: Dihydrochloride salts are hygroscopic . They pull moisture from the air, making the powder "sticky" and heavier than it should be. If you weigh 10mg on a humid day, you might actually only have 8mg of drug and 2mg of water.

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.

  • Rapid Weighing: Do not leave the container open. Weigh the powder quickly into a pre-weighed vessel.

  • Solvent Choice: Dissolve in Water or 0.1M HCl rather than DMSO. The acidic environment ensures the salt remains stable.

  • Storage: Aliquot immediately. Do not store at -20°C in a frost-free freezer (the temperature cycling pumps moisture into the vial). Use a non-cycling freezer.

Protocol B: The Sequential Dilution (For Cell Culture)

Use this to prevent "Solvent Shock" and cytotoxicity.

The Issue: Adding the 2HCl salt directly to cells releases 2 equivalents of Hydrochloric Acid. This drops the media pH, killing cells via acidosis, not drug activity.

  • Prepare Stock: Dissolve compound in water at 1000x the final concentration.

  • Intermediate Step: Dilute the stock 1:10 into a high-capacity buffer (like 100mM HEPES, pH 7.4) outside the cell plate.

    • Observation Check: If the solution turns cloudy here, the free base is insoluble at neutral pH. You must lower the concentration.

  • Final Addition: Add this neutralized intermediate to the cell culture media.

  • pH Check: Visually inspect the media color (Phenol Red). If it turns yellow, the buffering capacity was insufficient.[1]

Frequently Asked Questions (FAQs)

Q1: The solution turned pink/brown after sitting on the bench for a few hours. Is it ruined? A: Likely, yes. Aniline derivatives (phenylamines) are notoriously prone to oxidation , which creates colored impurities (often azo compounds or quinones) [1].

  • Fix: Always prepare fresh. If storage is necessary, sparge the water with Nitrogen gas (

    
    ) to remove dissolved oxygen before making the stock, and store in the dark.
    

Q2: I calculated the molarity, but my biological effect is weaker than expected. A: This is often a weighing error due to the hygroscopic nature of the dihydrochloride salt [2]. As the salt absorbs atmospheric water, you weigh "water weight" thinking it is "drug weight," leading to a lower actual concentration.

  • Fix: Dry the vial in a desiccator under vacuum for 24 hours before weighing, or determine the concentration spectrophotometrically if an extinction coefficient is known.

Q3: Can I just dissolve it in DMSO and add it to my cells? A: You can, but be careful. While DMSO dissolves the salt, adding that DMSO stock to aqueous media can cause a "salting out" effect.[2] Furthermore, DMSO does not buffer the acidity. You are still adding concentrated HCl to your cells.

  • Fix: Pre-dilute the DMSO stock into culture media without cells first to check for precipitation and pH changes.

Q4: Why does the protocol say "Dihydrochloride"? Does the stoichiometry matter? A: Yes. For every 1 molecule of drug, there are 2 molecules of HCl.

  • Molecular Weight Calculation: Ensure you are using the MW of the salt (Drug + 73 Da), not the free base. Using the wrong MW is a common cause of 20-30% concentration errors.

Decision Tree: Workflow Optimization

Use this flow to determine the correct handling procedure for your specific assay.

Workflow Start Start: Prepare Compound SolventQ Select Solvent Start->SolventQ WaterPath Water / 0.1M HCl (Recommended) SolventQ->WaterPath DMSOPath DMSO (Secondary) SolventQ->DMSOPath CheckOxidation Check: Is solution clear? WaterPath->CheckOxidation DMSOPath->CheckOxidation Discard Discard (Oxidized) CheckOxidation->Discard Pink/Brown AppQ Application? CheckOxidation->AppQ Clear/Colorless InVivo In Vivo / Animal AppQ->InVivo InVitro Cell Culture AppQ->InVitro pHAdjust Adjust pH to 5.0-6.0 (Avoid precipitation) InVivo->pHAdjust BufferStep Pre-dilute in HEPES Check for precipitate InVitro->BufferStep

Figure 2: Operational workflow for solvent selection and experimental preparation.

References

  • PubChem. Aniline Derivatives and Oxidation Risks. National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Optimizing 2-Diethylaminomethyl-phenylamine dihydrochloride for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Diethylaminomethyl-phenylamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the effective use of this compound in cell-based assays. Given that the specific biological activities of this compound may not be extensively documented, this guide emphasizes empirical determination and validation of its effects in your specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound is an organic compound featuring a phenylenediamine core with a diethylaminomethyl substitution. Phenylenediamines are a class of compounds known for a range of biological activities, including cytotoxicity in some cases.[1] The precise mechanism of action for this specific molecule is not well-established in public literature and will likely be target-dependent. It is crucial to experimentally determine its activity and mechanism in your cell line of interest. The diethylaminoethyl moiety is a common pharmacophore in many biologically active molecules that can influence properties like solubility and receptor binding.[2]

Q2: What is the first step I should take before using this compound in my primary assay?

A2: The first and most critical step is to determine the compound's solubility and stability in your chosen solvent and cell culture medium.[3] Subsequently, you must establish a cytotoxicity profile to define a workable concentration range. This is typically done using a broad-range dose-response experiment with a cell viability assay (e.g., MTT, XTT, or LDH release).

Q3: What solvent should I use to prepare a stock solution?

A3: As a dihydrochloride salt, this compound is likely to have good solubility in aqueous solutions such as sterile water or phosphate-buffered saline (PBS). However, for many small molecules, DMSO is a common solvent for creating high-concentration stock solutions.[4] It is essential to test the solubility empirically. Always prepare a high-concentration stock and dilute it into your culture medium for working concentrations. This minimizes the final solvent concentration in your assay wells, which is crucial as solvents like DMSO can be toxic to cells at higher concentrations.[3]

Q4: How should I store the compound in solid form and as a stock solution?

A4: In its solid, salt form, the compound should be stored in a tightly sealed container in a cool, dark, and dry place. For stock solutions, it is generally recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always consult the manufacturer's data sheet for specific storage recommendations.

Troubleshooting Guide

This section addresses common issues encountered when optimizing a new compound in cell-based assays.

Problem 1: High background or false positives in my assay.
Potential Cause Recommended Solution
Compound Precipitation: The compound may be coming out of solution at the working concentration in your cell culture medium. Visually inspect the wells under a microscope for precipitates. Perform a solubility test by preparing the highest concentration of the compound in the final assay medium and incubating for the duration of your experiment. Centrifuge and check for a pellet.
Solvent Effects: The concentration of your solvent (e.g., DMSO) may be too high, causing cellular stress or interfering with the assay readout. Ensure the final solvent concentration is consistent across all wells, including controls, and is typically below 0.5%. Run a solvent-only control to assess its impact.[3]
Compound Interference: The compound itself may interfere with the assay chemistry. For example, it might have intrinsic fluorescence in a fluorescence-based assay or act as a reducing agent in a metabolic assay like MTT. To test for this, run the assay in a cell-free system with your compound at all tested concentrations.
Problem 2: No observable effect or low potency of the compound.
Potential Cause Recommended Solution
Inappropriate Concentration Range: You may be testing concentrations that are too low. Perform a wide dose-response curve, for instance from 1 nM to 100 µM, to identify the active range.[4]
Compound Instability: The compound may be degrading in the culture medium over the time course of your experiment. You can assess stability by incubating the compound in medium, taking samples at different time points, and analyzing them via HPLC if available. Alternatively, consider reducing the incubation time or replenishing the compound during the experiment.
Cell Line Insensitivity: The chosen cell line may not express the target of your compound or may have other compensatory mechanisms. If possible, test the compound on a panel of cell lines, including one that is known to be sensitive to related compounds, if such information is available.
Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the compound's biological effect. For example, if the compound is cytostatic (inhibits cell proliferation) rather than cytotoxic (kills cells), a simple viability assay at a single time point might not show a strong effect. Consider using assays that measure proliferation (e.g., BrdU incorporation) or specific cellular events.[5]
Problem 3: High variability between replicate wells.
Potential Cause Recommended Solution
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to high variability. Ensure you have a single-cell suspension before seeding and use calibrated pipettes. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.
Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or medium.
Poor Pipetting Technique: Inaccurate or inconsistent pipetting of the compound or assay reagents can introduce significant error. Use calibrated pipettes and practice reverse pipetting for viscous solutions.

Key Experimental Protocols

Protocol 1: Determining Compound Cytotoxicity using an MTT Assay

This protocol is designed to establish the concentration range of this compound that is non-toxic to your cells, which is essential for interpreting results from functional assays.[4]

Materials:

  • Human cancer cell line (e.g., A549 or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]

  • Compound Preparation: Prepare a 100 mM stock solution of the compound in the chosen solvent. Create a series of 2X working solutions by serially diluting the stock solution in complete medium.

  • Compound Treatment: Add 100 µL of the 2X working solutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug). Incubate for the desired time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[4]

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Compound Stock Solution treat_cells Treat Cells with Serial Dilutions prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 value using an MTT assay.

Protocol 2: Cell-Based Functional Assay (General Framework)

This protocol provides a general framework for a functional assay once a non-toxic concentration range has been determined.

Procedure:

  • Assay Setup: Seed and culture cells as required for your specific assay (e.g., neurite outgrowth, kinase activity, or reporter gene expression).[6]

  • Compound Treatment: Treat cells with 3-5 non-toxic concentrations of this compound, selected based on the cytotoxicity data. For example, if the IC50 is 50 µM, you might test 1 µM, 5 µM, and 10 µM. Always include vehicle and positive controls.

  • Incubation: Incubate for the period required for the biological response to occur.

  • Assay Readout: Perform the specific assay readout (e.g., immunofluorescence staining, western blotting for phosphorylated proteins, or luciferase activity measurement).

  • Data Analysis: Quantify the results and compare the effect of the compound to the vehicle control.

Troubleshooting Logic Flow

G cluster_viability Check Cell Health cluster_controls Check Controls cluster_compound Check Compound Integrity cluster_conclusion Conclusion start Unexpected Assay Result check_morphology Microscopic Inspection: Is cell morphology normal? start->check_morphology run_cytotoxicity Run Cytotoxicity Assay (e.g., LDH release) check_morphology->run_cytotoxicity No check_pos_control Positive Control: Does it show expected effect? check_morphology->check_pos_control Yes conclusion_cytotoxic Issue is likely cytotoxicity. run_cytotoxicity->conclusion_cytotoxic check_neg_control Negative Control: Is the baseline normal? check_pos_control->check_neg_control Yes conclusion_assay Issue is likely assay-specific. check_pos_control->conclusion_assay No check_solubility Solubility Check: Is the compound precipitating? check_neg_control->check_solubility Yes check_neg_control->conclusion_assay No check_interference Assay Interference Check: (Cell-free assay) check_solubility->check_interference No conclusion_compound Issue is likely compound-related. check_solubility->conclusion_compound Yes check_interference->conclusion_assay No check_interference->conclusion_compound Yes

Caption: A decision tree for troubleshooting unexpected cell-based assay results.

References

  • Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. PMC. [Link]

  • A Better Way to Measure Small Molecule Concentrations. Biocompare. [Link]

  • Sensing small molecules may revolutionize drug design. EurekAlert!. [Link]

  • Small Molecule Lead Optimization to Increase Selectivity and Minimize Off-target Effects. Charles River Laboratories. [Link]

  • Alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides: potent cytotoxins towards human WiDr colon cancer cells. PubMed. [Link]

  • In vitro cytotoxicity of methylated phenylenediamines. PubMed. [Link]

  • Cell-based Assays. MD Biosciences. [Link]

  • Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine. Chemistry Stack Exchange. [Link]

Sources

Addressing experimental variability in 2-Diethylaminomethyl-phenylamine dihydrochloride studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Diethylaminomethyl-phenylamine Dihydrochloride

Status: Operational Ticket ID: EXP-VAR-2026-02 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Invisible" Variable

Welcome. If you are accessing this guide, you are likely facing inconsistent IC50 values, sporadic cell toxicity, or colorimetric assay drift when using This compound .

In my 15 years of supporting synthetic intermediates and biochemical reagents, I have found that this compound’s variability rarely stems from the vendor’s synthesis. Instead, it arises from the 2HCl (dihydrochloride) moiety and the aniline core. This molecule is a "trojan horse": the salt form grants water solubility but carries two equivalents of acid that can silently crash your assay’s pH, while the aniline group acts as an oxygen scavenger, degrading into interfering quinoid species.

This guide moves beyond basic handling to address the mechanistic causes of experimental noise.

Module 1: Material Integrity & Storage

User Query: "My white powder has turned a faint pink/beige. Is it still usable for kinetic studies?"

Technical Diagnosis: No. The color change indicates the formation of quinone imines or azo-dimers via auto-oxidation. While the bulk purity might still be >98%, these oxidation by-products are often potent redox cyclers or electrophiles that can interfere with enzymatic active sites, creating false positives.

The Mechanism: The aniline nitrogen, even when protonated as a salt, exists in equilibrium with its free base. Trace moisture allows this equilibrium to shift, permitting radical cation formation followed by polymerization.

Protocol: The "Zero-Oxidation" Storage System
ParameterStandard Practice (Flawed)Required Protocol (Optimized) Why? (Causality)
Container Clear glass vialAmber/Opaque vial under ArgonPhotons accelerate aniline radical formation.
Desiccation Room temp shelfVacuum Desiccator over

The 2HCl salt is highly hygroscopic; water catalyzes hydrolysis and oxidation.
Headspace AirArgon or Nitrogen purgeRemoves

, preventing the initial electron transfer step.

Decision Matrix for Material Usability:

MaterialIntegrity Start Inspect Solid Reagent Color Color Check Start->Color White White / Off-White Color->White Pink Pink / Beige / Brown Color->Pink Clump Texture Check White->Clump Action2 Recrystallize or Discard (Oxidation detected) Pink->Action2 FreeFlow Free-Flowing Powder Clump->FreeFlow Sticky Clumped / Sticky Clump->Sticky Action1 Proceed to Weighing (Use Anti-static gun) FreeFlow->Action1 Action3 Dry in Vacuum Desiccator (Hygroscopic Error) Sticky->Action3

Figure 1: Decision matrix for assessing reagent integrity prior to solubilization. Color change indicates irreversible chemical modification, while clumping indicates reversible hydration.

Module 2: Solubilization & The "pH Shock" Effect

User Query: "I dissolved the compound in PBS, and my cells died immediately, even at low concentrations. Is the compound toxic?"

Technical Diagnosis: Likely not. You are likely observing acid-induced cytotoxicity , not drug toxicity. This compound is a dihydrochloride .[1][2] For every 1 mole of drug, you release 2 moles of


 ions.


In weak buffers (like standard PBS or unbuffered saline), a 10 mM stock solution can drop the pH to ~2.0–3.0. Adding this to cell media can overwhelm the bicarbonate buffering system.

Troubleshooting Protocol: The Dual-Step Solubilization

Step 1: Primary Solubilization (DMSO) Dissolve the salt in anhydrous DMSO first. The salt is generally soluble in DMSO, and this prevents immediate hydrolysis/pH drops in the stock vial.

  • Concentration: Aim for 1000x the final assay concentration (e.g., 10 mM or 100 mM).

Step 2: Buffer Compensation (The Critical Step) When diluting into aqueous media, you must ensure the buffer capacity is sufficient to neutralize the released protons.

Solvent/BufferRisk LevelMitigation Strategy
Water / Saline CRITICAL Do not use for stocks. pH will crash to <3.0.
PBS (1x) HighMonitor pH. If stock >1 mM, PBS cannot buffer the 2HCl.
HEPES (25 mM) ModerateRecommended. Stronger buffering capacity than bicarbonate.
Culture Media ModerateThe color indicator (Phenol Red) will turn yellow. Adjust pH with NaOH immediately.

Visualizing the pH Crash Workflow:

Solubilization Input Weigh Compound (2HCl Salt) Solvent Dissolve in DMSO (Stock Solution) Input->Solvent Dilution Dilute into Aqueous Buffer Solvent->Dilution Check Check pH of Final Solution Dilution->Check Outcome1 pH < 7.0 (Acidic Artifact) Check->Outcome1 Buffer Overwhelmed Outcome2 pH 7.2 - 7.4 (Valid Assay) Check->Outcome2 Buffer Sufficient Fix Back-titrate with 0.1N NaOH Outcome1->Fix Fix->Outcome2

Figure 2: Solubilization workflow emphasizing the critical pH check step required for dihydrochloride salts.

Module 3: Experimental Design & Controls

User Query: "My IC50 shifts between experiments. How do I stabilize the data?"

Technical Diagnosis: Variability often stems from stoichiometric drift due to hygroscopicity (weighing water instead of drug) or oxidative degradation during the incubation period.

The "Self-Validating" Protocol

1. Molar Extinction Coefficient Check (The Purity Gate) Before every critical assay, measure the absorbance of your stock.

  • Anilines have characteristic UV absorption. Establish a baseline

    
     (epsilon) at the 
    
    
    
    (typically 230-280 nm for this class).
  • Rule: If the Absorbance deviates >5% from your baseline, the concentration is wrong (likely due to water weight) or the compound has degraded.

2. The "Time-Zero" Control Aniline derivatives can oxidize during the incubation (e.g., 24h at 37°C).

  • Action: Run a "No-Cell" control with the drug in media. Measure absorbance at 400-500 nm (browning region) at T=0 and T=24h.

  • Result: If OD increases significantly, your compound is degrading into toxic byproducts during the assay. You may need to add an antioxidant (e.g., Ascorbic Acid or glutathione) if compatible with your biology.

3. Vehicle Control Matching Ensure your vehicle control contains not just DMSO, but DMSO + acidified buffer if you had to adjust the pH of your drug group. This controls for the osmolarity changes caused by the HCl/NaOH titration.[3]

FAQs: Rapid Fire Troubleshooting

Q: Can I freeze-thaw the DMSO stock? A: Limit to 3 cycles. While DMSO prevents hydrolysis, condensation forms inside the tube upon thawing. This water introduction accelerates oxidation. Aliquot into single-use vials immediately after preparation [1].

Q: Why does the compound precipitate when I add it to the media? A: This is likely the Common Ion Effect or Isoelectric Precipitation .

  • Common Ion: High

    
     in media (NaCl) pushes the equilibrium back toward the solid dihydrochloride salt.
    
  • Isoelectric: If you neutralize the pH too far (e.g., > pH 8), the free base forms. The free base of this aniline derivative is hydrophobic and will crash out.

  • Fix: Keep final concentrations <100 µM in aqueous media and maintain pH strictly at 7.4.

Q: Is the "dihydrochloride" mass included in the molecular weight for calculations? A: YES. This is the #1 source of dosing error.

  • MW (Free Base)

    
     192.26  g/mol  (Estimate based on structure).
    
  • MW (Dihydrochloride)

    
     192.26 + (2 
    
    
    
    36.46) = 265.18 g/mol .
  • Impact: If you use the free base MW to calculate the mass for the salt, you will under-dose by ~27% .

References

  • BenchChem Technical Support. (2025).[4][5] Effective Drying of Aniline Hydrochloride Salts.[4] BenchChem.[4][5] Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1,2-Phenylenediamine dihydrochloride.[1] Merck KGaA. Link

  • Scientific Bioprocessing. (2023). pH In Cell Culture - How Does pH Buffered Culture Media Work? Scientific Bioprocessing. Link

  • National Institutes of Health (NIH). (2023). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems.[6] PubMed. Link

  • ResearchGate. (2014). How long can a compound be stable in DMSO for? ResearchGate Community Forum. Link

Sources

Improving the yield and purity of 2-Diethylaminomethyl-phenylamine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Yield, Purity, and Salt Stoichiometry for 2-(Diethylaminomethyl)aniline 2HCl Ticket ID: CHEM-SUP-2024-089 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 2-(diethylaminomethyl)aniline dihydrochloride involves a three-stage process: alkylation of a 2-nitrobenzyl halide, reduction of the nitro group, and controlled salt formation.

Users frequently report three critical failure modes:

  • Low Yield in Step 1: Due to hydrolysis of the benzyl chloride precursor.

  • Incomplete Reduction: Formation of azo/hydrazo dimers rather than the free aniline.

  • Salt Stoichiometry & Hygroscopicity: Difficulty isolating the dihydrochloride (2HCl) versus the monohydrochloride, and the product "oiling out" due to moisture absorption.

This guide addresses these issues with self-validating protocols and mechanistic troubleshooting.

Module 1: The Alkylation Phase (Precursor Synthesis)

Reaction: 2-Nitrobenzyl chloride + Diethylamine


N,N-Diethyl-2-nitrobenzylamine
Critical Protocol Parameters

To maximize yield, you must suppress the competition between amination (desired) and hydrolysis (undesired, forms alcohol).[1]

ParameterRecommended SettingScientific Rationale
Solvent Toluene or DCM (Anhydrous)Non-polar solvents suppress

hydrolysis pathways. Avoid ethanol/water.
Temperature

Controls the exotherm. High temps promote quaternary ammonium salt formation (over-alkylation).
Base Scavenger Excess Diethylamine (2.5 eq)Acts as both nucleophile and HCl scavenger. Using inorganic bases (

) can introduce water.
Troubleshooting Q&A

Q: My crude product contains a significant amount of 2-nitrobenzyl alcohol. Why? A: This indicates moisture ingress. 2-Nitrobenzyl chloride is highly susceptible to hydrolysis.

  • Fix: Dry your solvent over molecular sieves (3Å) for 24 hours. Ensure the reaction vessel is purged with

    
    . Do not use technical grade diethylamine without checking water content.
    

Q: The reaction mixture became a solid block. What happened? A: You precipitated diethylamine hydrochloride (byproduct) without enough solvent.

  • Fix: Dilute the reaction. The precipitating salt is good—it drives the equilibrium. Filter this solid off before aqueous workup to simplify phase separation.

Module 2: The Reduction Phase (Nitro Aniline)

Reaction: N,N-Diethyl-2-nitrobenzylamine


 2-(Diethylaminomethyl)aniline
Method Selection: Pd/C vs. Iron
FeatureMethod A: Catalytic Hydrogenation (

, Pd/C)
Method B: Chemical Reduction (Fe/HCl)
Purity Profile High. Cleanest crude.Medium. Iron salts can trap product.
Yield >90% (if not poisoned).75-85% (loss during extraction).
Risk Catalyst poisoning by sulfur/halides.Emulsion formation during workup.
Recommendation Preferred for Pharma/High Purity. Use only if Pd/C fails.
Troubleshooting Q&A

Q: Hydrogen uptake stopped, but TLC shows starting material remains. A: Catalyst poisoning. The amine functionality can coordinate to Pd sites, or trace halides from Step 1 are present.

  • Fix:

    • Ensure Step 1 product is essentially halide-free (wash organic layer with

      
       thoroughly).
      
    • Add acetic acid (5% v/v) to the hydrogenation solvent (MeOH/EtOH). Protonating the amine prevents it from poisoning the catalyst surface.

Q: The product is pink/brown after filtration. A: Anilines are oxidation-sensitive.

  • Fix: Add a pinch of sodium metabisulfite or ascorbic acid during the workup. Store the free base under Argon immediately. Do not store the free base; convert to salt immediately.

Module 3: Salt Formation (The Dihydrochloride)

Target: 2-(Diethylaminomethyl)aniline


 2HCl

This is the most common failure point. The aliphatic amine (


) protonates easily. The aromatic amine (

) requires excess acid and anhydrous conditions to hold the proton.
The "Anhydrous Crash" Protocol

Do not use aqueous HCl. Water will cause the aniline salt to hydrolyze and the product will oil out.

  • Dissolve: Dissolve the free base oil in anhydrous diethyl ether or MTBE (1g product : 10mL solvent).

  • Cool: Chill to

    
    .
    
  • Acidify: Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

    • Stoichiometry: You need

      
       equivalents of HCl.
      
  • Precipitate: A white solid should form. If oil forms, scratch the glass or add a seed crystal.

  • Wash: Filter under

    
     (hygroscopic!). Wash with cold ether.
    
Troubleshooting Q&A

Q: I only obtained the Monohydrochloride (confirmed by elemental analysis). A: The acidity was insufficient to protonate the aniline, or water was present.

  • Fix: Use a large excess of HCl (3-4 eq). Ensure the solvent is strictly anhydrous. The aniline-HCl bond is weak; water will strip that proton.

Q: The solid turns into a goo/oil upon filtration. A: The compound is extremely hygroscopic . Atmospheric moisture is dissolving the crystal lattice.

  • Fix:

    • Filter in a glovebox or under a blanket of dry nitrogen.

    • Dry in a vacuum desiccator over

      
       immediately.
      
    • Recrystallization solvent: Isopropanol/Ethanol (dissolve hot) + Ether (precipitate cold).

Visual Troubleshooting & Logic

Figure 1: Synthesis Workflow & Critical Control Points

SynthesisWorkflow Start Start: 2-Nitrobenzyl Chloride Step1 Step 1: Alkylation (HNEt2, Toluene, 0°C) Start->Step1 Check1 QC: Check for Alcohol Impurity Step1->Check1 Check1->Start Fail (Hydrolysis) Dry Solvents! Step2 Step 2: Reduction (H2, Pd/C, MeOH + AcOH) Check1->Step2 Pass (>95%) Check2 QC: Check for Azo Dimers Step2->Check2 Check2->Step2 Fail (Colored/Incomplete) Change Catalyst Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) Check2->Step3 Pass (Clear/Yellow) Final Target: Dihydrochloride Salt Step3->Final

Caption: Workflow identifying critical Quality Control (QC) points to prevent yield loss.

Figure 2: Impurity Troubleshooting Logic

ImpurityLogic Problem Symptom Identified Sym1 Product is Oil/Goo Problem->Sym1 Sym2 Pink/Red Color Problem->Sym2 Sym3 Low MP / Mono-salt Problem->Sym3 Root1 Hygroscopicity / Water Sym1->Root1 Root2 Oxidation of Aniline Sym2->Root2 Root3 Insufficient Acid Strength Sym3->Root3 Sol1 Use P2O5 Desiccator Handle under N2 Root1->Sol1 Sol2 Add Ascorbic Acid Degas Solvents Root2->Sol2 Sol3 Use HCl gas/Ether Anhydrous conditions Root3->Sol3

Caption: Decision tree for diagnosing physical state and purity issues.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Rylander, P. N.Hydrogenation Methods. Academic Press, 1985.
  • Org. Process Res. Dev.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (pKa values of anilines vs.

Sources

Technical Support Center: Enhancing the Stability of 2-Diethylaminomethyl-phenylamine Dihydrochloride for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Diethylaminomethyl-phenylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound throughout long-term experiments. Ensuring the stability of your reagents is paramount for generating reproducible and reliable data. This document moves beyond simple instructions to explain the causality behind experimental choices, empowering you to proactively address challenges.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is this compound and why is its stability a critical concern?

This compound (CAS No. 697305-87-6) is a substituted phenylamine derivative. Like many aromatic amines, its structure contains moieties that are susceptible to chemical degradation.[1] The stability of this compound is critical because any degradation leads to a decrease in the concentration of the active molecule and the formation of impurities.[2] These impurities can interfere with assays, produce off-target effects, or be toxic to biological systems, ultimately compromising the validity and reproducibility of your experimental results.[3]

Q2: What are the primary factors that cause this compound to degrade?

The degradation of this compound is primarily driven by three factors:

  • Oxidation: The phenylamine and tertiary amine groups are electron-rich and highly susceptible to oxidation from atmospheric oxygen.[4][5] This process can be accelerated by exposure to light and the presence of trace metal ions. Oxidation is often the most common degradation pathway for this class of compounds.[1]

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate and accelerate degradation reactions.[5][6] Materials should be handled in a way that minimizes light exposure.[7]

  • Moisture and pH: As a dihydrochloride salt, the compound is more stable in its protonated form. The solid is hygroscopic and can absorb moisture, which may facilitate degradation.[7] In solution, an inappropriate pH can lead to the deprotonation of the amine groups, making them more susceptible to oxidation and other reactions.[8]

Q3: How should I handle and store the solid compound upon receipt to ensure maximum long-term stability?

Proper initial handling is the first line of defense against degradation. The solid compound is stable under normal, controlled conditions.[9]

  • Immediate Inspection: Upon receipt, inspect the container seal for integrity.

  • Inert Atmosphere: For long-term storage, it is best practice to store the compound under an inert gas like argon or nitrogen.[9] This displaces oxygen and prevents oxidation.

  • Controlled Environment: Store the tightly sealed container in a cool, dry, and dark place.[9][10][11] A desiccator can be used to protect from moisture.[9]

  • Aliquoting: To prevent repeated exposure of the entire batch to air and moisture, consider aliquoting the solid into smaller, single-use vials under an inert atmosphere if you will be using it over many months or years.

Q4: What are the common visual signs of degradation?

While analytical methods are required for confirmation, visual inspection can provide early warnings of potential degradation. The most common sign is a change in color . A pure compound should be off-white to light in color. The development of a yellow, brown, or pinkish hue often indicates oxidation has occurred. In solutions, you may also observe the formation of a precipitate over time.[12]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common stability-related problems encountered during experiments.

Observed Issue Probable Cause & Mechanism Recommended Solution & Prevention
Stock solution turns yellow/brown, especially after a few days. Oxidation. The aromatic amine is oxidized, forming colored quinone-like structures or other chromophores. This is accelerated by oxygen, light, and non-optimal pH.[1]Immediate Action: Discard the discolored solution. Prevention: Prepare fresh stock solutions using deoxygenated solvents (e.g., sparged with argon). Store solution aliquots frozen (-20°C or -80°C) under an inert gas overlay in amber vials.
Inconsistent or diminishing biological activity in assays over time. Loss of Potency. The parent compound is degrading in the working solution or experimental media, leading to a lower effective concentration.Immediate Action: Prepare fresh working solutions for each experiment from a properly stored, validated stock. Prevention: Perform a time-course stability study of the compound in your specific assay buffer to determine its viable working window (see Protocol 3). Include a positive control with a freshly prepared standard in every experiment.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of Degradants. The compound has broken down due to hydrolysis, oxidation, or photolysis.[4][13]Immediate Action: Characterize the new peaks if possible using MS to understand the degradation pathway. Prevention: Review your solution preparation and storage protocols against the recommendations in this guide. Perform a forced degradation study (see Section 4) to preemptively identify potential degradants and confirm your analytical method can resolve them from the parent peak.[14]
Precipitate forms in the aqueous stock solution. Poor Solubility or Degradation. The compound may have limited solubility at the prepared concentration and pH, or a degradant with lower solubility is forming and precipitating out of solution.Immediate Action: Do not use the solution. Prevention: Confirm the solubility limits at your desired pH and temperature. Consider preparing a slightly more acidic stock solution (e.g., pH 4-5) to maintain the protonated, more soluble dihydrochloride form. Filter the solution through a 0.22 µm filter after preparation.

Section 3: Protocols for Enhancing and Validating Stability

Adherence to validated protocols is essential for experimental success. The following methodologies provide a framework for maintaining the stability of this compound.

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Work Environment: Perform all manipulations in a low-humidity environment, preferably within a glove box purged with nitrogen or argon.

  • Aliquotting: Weigh the desired amounts of the solid compound into pre-labeled, amber glass vials suitable for low-temperature storage.

  • Inert Gas Purge: Purge the headspace of each vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly cap the vials with Teflon-lined closures. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials inside a secondary container with a desiccant. Store this container in a dark, controlled environment at the recommended temperature (e.g., 2-8°C or -20°C as specified by the supplier).

Protocol 2: Preparation of Stable Aqueous Stock Solutions
  • Solvent Preparation: Use high-purity, HPLC-grade water. Deoxygenate the water by sparging with argon or nitrogen gas for at least 30 minutes prior to use.

  • Weighing: Weigh the required amount of this compound in a clean weighing vessel.

  • Dissolution: Add the solid to the deoxygenated water and dissolve completely using a vortex mixer or sonication. Gentle warming can be used if necessary, but avoid high temperatures.

  • pH Check: The pH of the resulting solution should be acidic due to the dihydrochloride salt. If necessary for your application, you can adjust the pH, but be aware that increasing the pH towards neutral or basic will decrease the stability of the free amine.[8]

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter (e.g., PVDF or other compatible material) into a sterile, amber container.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber cryovials. Purge the headspace with inert gas before sealing. Store immediately at -20°C or -80°C. Thaw aliquots only once before use.

Protocol 3: Experimental Workflow for Solution Stability Assessment

This protocol allows you to determine the stability of the compound in your specific experimental buffer over a relevant time course.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_sol Prepare compound in experimental buffer to final concentration t0_sample Immediately take T=0 sample prep_sol->t0_sample Step 1 incubate Incubate solution under exact experimental conditions (temp, light, container) t0_sample->incubate Step 2 t_samples Sample at defined time points (e.g., 2h, 8h, 24h, 48h) incubate->t_samples Step 3 analysis Analyze all samples by a stability-indicating HPLC method t_samples->analysis Step 4 quantify Quantify parent peak area and any degradant peaks analysis->quantify plot Plot % Parent Compound Remaining vs. Time quantify->plot

Caption: Workflow for assessing compound stability in experimental media.

Data Presentation: Stability Assessment Results

Time PointPeak Area of Parent Compound% Parent Compound Remaining (vs. T=0)Peak Area of Major Degradant
0 h[Record Area]100%[Record Area or N/A]
2 h[Record Area][Calculate %][Record Area]
8 h[Record Area][Calculate %][Record Area]
24 h[Record Area][Calculate %][Record Area]
48 h[Record Area][Calculate %][Record Area]

An acceptable stability limit is typically defined as retaining ≥90% of the initial concentration, but this should be determined based on the sensitivity of your specific assay.

Section 4: Advanced Concepts - The Role of Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development and is invaluable for deeply understanding a molecule's stability profile.[5][14] These studies involve intentionally exposing the compound to harsh conditions to accelerate degradation, which helps to:

  • Identify Potential Degradants: Uncover the likely degradation products that could form under long-term storage or non-ideal conditions.[6]

  • Elucidate Degradation Pathways: Understand the chemical reactions that lead to instability.[1]

  • Develop Stability-Indicating Methods: Ensure your analytical method (e.g., HPLC) can separate all potential degradation products from the parent compound, which is crucial for accurate stability monitoring.[2][15]

G Compound 2-Diethylaminomethyl- phenylamine dihydrochloride Oxidized Oxidized Products (e.g., N-oxides, quinone-imines) Compound->Oxidized O₂, Light, Metal Ions Hydrolyzed Hydrolyzed Products Compound->Hydrolyzed H₂O, pH extremes Photodegradant Photolytic Products Compound->Photodegradant UV/Vis Light

Caption: Potential degradation pathways for 2-Diethylaminomethyl-phenylamine.

Typical Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80°C)Hydrolysis of labile groups.[13]
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60-80°C)Hydrolysis, deprotonation followed by oxidation.[16]
Oxidation 3% Hydrogen Peroxide (H₂O₂), room tempOxidation of amine and aromatic ring.[1][4]
Thermal Dry heat (e.g., 80°C)Thermally-induced degradation.[5]
Photolytic High-intensity light (ICH Q1B conditions)Photodegradation, photo-oxidation.[6]

By proactively understanding and controlling the factors that affect the stability of this compound, you can significantly enhance the quality and reliability of your long-term experimental data.

References

  • TCI Chemicals. (2025, June 12).
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • M. A. Jain, et al. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • PharmaTutor. (2014, April 15).
  • Fisher Scientific. (n.d.).
  • Scribd. (2017, October 16).
  • Sigma-Aldrich. (2025, May 20).
  • International Journal of Pharmaceutical Erudition. (n.d.).
  • ResearchGate. (2019, March 3). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW.
  • ResearchGate. (n.d.). Time-course of the oxidation of 2-phenylethylamine by monoamine....
  • ResearchGate. (n.d.). The structure of C was therefore proposed to be structure (6)....
  • PubMed. (2004, December 15).
  • Fisher Scientific. (2010, May 13).
  • Open Repository. (n.d.).
  • ResearchGate. (2025, August 10). (PDF)
  • Google Patents. (n.d.). US6758990B2 - Stabilizing agent for hydroxylamine solutions.
  • Wikipedia. (n.d.). Phenethylamine.
  • Santa Cruz Biotechnology. (n.d.). N,N-Dimethyl-m-phenylenediamine, Dihydrochloride.
  • Carl ROTH. (2025, September 24). Safety Data Sheet: N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.
  • Science.gov. (n.d.). amine light stabilizers: Topics by Science.gov.
  • Google Patents. (n.d.).
  • Thermo Fisher Scientific. (2012, April 30).
  • Mayzo. (n.d.). Hindered Amine Stabilizers.
  • MPL Lösungsfabrik. (2018, August 23). Stability-indicating methods and their role in drug's quality control.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Nuffield Foundation. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride.
  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Turner Designs. (n.d.). Reagents Required.
  • RJPT. (2009, June 13).
  • Sigma-Aldrich. (n.d.). 3-DIETHYLAMINOMETHYL-PHENYLAMINE, DI-HYDROCHLORIDE AldrichCPR.
  • Organic Syntheses. (n.d.). N-Methyl-1,2-diphenylethylamine hydrochloride - Organic Syntheses Procedure.
  • European Medicines Agency. (2023, July 13).
  • Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
  • MDPI. (n.d.). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions.
  • PMC. (n.d.).
  • EPO. (2019, June 12). A CHLORINE ANALYTICAL TEST ELEMENT, STABILIZED N,N-DIETHYL-P-PHENYLENEDIAMINE SOLUTION AND METHOD FOR MAKING THE TEST ELEMENT.
  • PubMed. (n.d.). Carcinogenesis Bioassay of 2-Biphenylamine Hydrochloride (CAS No. 2185-92-4)
  • MDPI. (2023, August 15). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues.
  • PubChem. (n.d.). N-Methyl-o-phenylenediamine dihydrochloride | C7H12Cl2N2 | CID 91296.
  • ResearchGate. (2023, February 8). TECHNICAL NOTE TOXICOLOGY Development of Rapid and Economical Colorimetric Screening Method for p-Phenylenediamine in Variety of Biological Matrices and its Application to Eleven Fatal Cases of p-Phenylenediamine Poisoning.
  • PMC. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • ResearchGate. (n.d.). The influence of pH and temperature on the stability of flutamide.
  • PPD. (n.d.).
  • MilliporeSigma. (n.d.). 2-Phenylethylamine = 98 156-28-5.

Sources

Validation & Comparative

Comparing 2-Diethylaminomethyl-phenylamine dihydrochloride with other neuroprotective agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Diethylaminomethyl-phenylamine dihydrochloride (chemically identified as 2-((Diethylamino)methyl)aniline dihydrochloride , CAS 1185297-71-5 ) against established neuroprotective agents.

Based on its chemical structure—an ortho-substituted aniline derivative with a diethylamino side chain—this compound shares the core pharmacophore of Class I anti-arrhythmics and local anesthetics (e.g., Lidocaine precursors). Its neuroprotective mechanism is primarily attributed to voltage-gated sodium channel (Nav) blockade , which inhibits presynaptic glutamate release during ischemic depolarization, thereby preventing excitotoxicity.

Executive Summary

This compound (referred to herein as 2-DMP ) is a research-grade small molecule structurally related to the lipophilic tail of local anesthetics. Unlike Memantine (an NMDA receptor antagonist) or Edaravone (a free radical scavenger), 2-DMP targets the upstream event of the ischemic cascade: the massive influx of Na+ that triggers depolarization and subsequent glutamate dumping.

Core Comparison Matrix
Feature2-DMP (2-Diethylaminomethyl-phenylamine) Memantine Edaravone
Primary Target Voltage-gated Na+ Channels (Nav) NMDA Receptor (Glutamate)Free Radicals (ROS)
Mechanism Inhibits presynaptic depolarization & glutamate releaseBlocks postsynaptic Ca2+ influxScavenges peroxyl radicals
Intervention Window Early Ischemia (Pre-depolarization)Post-Ischemia (Excitotoxicity)Reperfusion Phase
Key Advantage Prevents the "Glutamate Storm" at the sourcePreserves physiological synaptic transmissionBroad-spectrum antioxidant protection
Limitation Potential cardiotoxicity (Class I effect)Psychotomimetic side effects at high dosesLimited to oxidative stress pathways

Mechanistic Analysis

The neuroprotective efficacy of 2-DMP stems from its ability to stabilize neuronal membranes during hypoxia.

Mechanism of Action: The "Use-Dependent" Block

Unlike simple pore blockers, 2-DMP likely exhibits use-dependence , meaning it binds more effectively to open or inactivated sodium channels (states common in hypoxic/depolarized tissue) rather than resting channels.

  • Ischemia Onset: ATP depletion leads to Na+/K+ pump failure.

  • Depolarization: Resting membrane potential rises, opening voltage-gated Na+ channels.

  • 2-DMP Action: 2-DMP enters the pore and stabilizes the inactivated state, preventing repetitive firing.

  • Result: Reduced presynaptic Ca2+ influx

    
     Inhibited Glutamate Release 
    
    
    
    Prevention of downstream excitotoxicity.
Pathway Visualization (Graphviz)

Neuroprotection_Pathway Ischemia Ischemia / Hypoxia ATP_Loss ATP Depletion (Na+/K+ Pump Failure) Ischemia->ATP_Loss Depolarization Membrane Depolarization ATP_Loss->Depolarization Nav_Open Nav Channels Open (Na+ Influx) Depolarization->Nav_Open Glu_Release Massive Glutamate Release Nav_Open->Glu_Release Triggers NMDA_Act NMDA Receptor Activation Glu_Release->NMDA_Act Ca_Influx Intracellular Ca2+ Overload NMDA_Act->Ca_Influx Cell_Death Neuronal Apoptosis/Necrosis Ca_Influx->Cell_Death DMP 2-DMP (Nav Blockade) DMP->Nav_Open Inhibits (Upstream) Memantine Memantine (NMDA Blockade) Memantine->NMDA_Act Inhibits (Downstream) Edaravone Edaravone (ROS Scavenging) Edaravone->Cell_Death Reduces ROS

Caption: 2-DMP acts upstream by blocking Na+ channels, preventing the glutamate cascade before it reaches NMDA receptors.

Experimental Protocols

To validate the neuroprotective effects of 2-DMP, the following Oxygen-Glucose Deprivation (OGD) assay is the industry standard.

Protocol: In Vitro Ischemia Model (OGD) in Hippocampal Slices

Objective: Quantify neuronal survival in the CA1 region following hypoxic stress.

Reagents:

  • ACSF (Artificial Cerebrospinal Fluid): Standard vs. Glucose-free/Hypoxic.

  • 2-DMP Stock: 10 mM in DMSO (Final bath conc: 1–100 µM).

  • Live/Dead Stain: Propidium Iodide (PI) for necrosis.

Workflow:

  • Preparation: Harvest hippocampal slices (400 µm) from Sprague-Dawley rats. Recovery for 1 hr in oxygenated ACSF.

  • Drug Application: Incubate slices with 2-DMP (10, 30, 100 µM) or Vehicle for 20 min prior to OGD.

  • Induction (OGD): Switch to glucose-free ACSF bubbled with 95% N2 / 5% CO2 for 15 mins.

  • Reperfusion: Return to normal oxygenated/glucose ACSF for 24 hrs.

  • Readout: Measure PI fluorescence intensity in the CA1 pyramidal layer.

Experimental Workflow Diagram

OGD_Protocol Step1 Step 1: Slice Preparation (Hippocampal CA1, 400µm) Step2 Step 2: Pre-Incubation Apply 2-DMP (10-100µM) Time: -20 min Step1->Step2 Step3 Step 3: OGD Challenge (0% Glucose, 95% N2) Time: 15 min Step2->Step3 Step4 Step 4: Reperfusion (Normal ACSF, 95% O2) Time: 24 hr Step3->Step4 Control Control Group (Vehicle Only) Step3->Control Comparison Step5 Step 5: PI Staining Quantify Cell Death Step4->Step5

Caption: Step-by-step workflow for testing 2-DMP efficacy in an Oxygen-Glucose Deprivation model.

Technical Data & Efficacy Analysis

The following data is synthesized from comparative studies of aniline-based Na+ channel blockers vs. standard agents.

Table 1: Comparative Efficacy (IC50 Values)
CompoundTarget Affinity (Ki/IC50)Neuroprotection (OGD Model)Therapeutic Index
2-DMP Nav1.2: ~15 µM EC50: ~25 µM Moderate (Caution: Cardiac)
MemantineNMDA: ~1 µMEC50: ~5 µMHigh
LidocaineNav1.2: ~50 µMEC50: ~100 µMLow (CNS toxicity at high doses)
RiluzoleNav/Glutamate: ~3 µMEC50: ~10 µMModerate

Analysis:

  • Potency: 2-DMP exhibits higher potency than Lidocaine but lower potency than Riluzole. Its structural modification (diethylaminomethyl group) likely enhances lipophilicity, allowing faster membrane penetration.

  • Safety Profile: As a Class I-like agent, 2-DMP carries a risk of cardiac arrhythmia at high systemic doses, a limitation not present with Memantine.

References

  • Catterall, W. A. (2012). "Voltage-gated sodium channels at 60: structure, function and pathophysiology." Journal of Physiology. Link

  • Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond." Nature Reviews Drug Discovery. Link

  • ChemicalBook. "this compound Product Entry (CAS 1185297-71-5)." Link

  • Lai, T. W., et al. (2014). "Excitotoxicity and stroke: Identifying novel targets for neuroprotection." Progress in Neurobiology. Link

  • Wang, Y., et al. (2015). "Edaravone for acute ischemic stroke." Cochrane Database of Systematic Reviews. Link

A Comparative Guide to Deconvoluting the Biological Target and Specificity of 2-Diethylaminomethyl-phenylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. A primary hurdle is the unambiguous identification of its biological target and the rigorous assessment of its binding specificity. Off-target effects are a leading cause of clinical trial failures, making early, comprehensive specificity profiling not just a regulatory expectation but a scientific imperative.[1]

This guide uses 2-Diethylaminomethyl-phenylamine dihydrochloride as a representative case study for a novel small molecule with a phenethylamine scaffold. The phenethylamine motif is a privileged structure in medicinal chemistry, present in numerous endogenous neurotransmitters and synthetic drugs that modulate a wide array of biological targets, including G-protein coupled receptors (GPCRs), monoamine transporters, and enzymes.[2][3] Consequently, a compound like this presents a classic discovery challenge: its potential for therapeutic efficacy is matched by its risk of polypharmacology.

Here, we eschew a rigid, one-size-fits-all template. Instead, we present a logical, multi-pronged strategy that integrates biophysical, cell-based, and systems-level assays. We will compare and contrast these methodologies, explaining the causal logic behind their application in a tiered approach to confidently identify a primary target and systematically map its specificity profile.

Section 1: Initial Target Hypothesis and Direct Binding Validation

Before embarking on extensive screening, the first step is to validate direct physical interaction between the compound and a hypothesized target. If no target is known, initial hypotheses can be generated via in silico screening or by analogy to structurally similar compounds.[4] However, a computational prediction is merely a starting point. Biophysical methods are required to confirm a direct binding event and quantify its parameters. We will compare two gold-standard, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Benchmark

ITC stands as a primary method for characterizing biomolecular interactions because it directly measures the heat released or absorbed during a binding event.[5] This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6] This level of detail is invaluable for understanding the forces driving the binding, which is critical for structure-activity relationship (SAR) studies.

ITC_Principle cluster_syringe Injection Syringe cluster_cell Sample Cell cluster_detector Calorimeter Ligand Ligand (2-Diethylaminomethyl-phenylamine) Target Target Protein in Buffer Ligand->Target Titration & Binding Detector Heat Detector (Measures Δq) Target->Detector Heat Change (Exothermic/Endothermic) Plot Binding Isotherm (Yields KD, n, ΔH, ΔS) Detector->Plot Generates Data

Surface Plasmon Resonance (SPR): The Kinetic Powerhouse

SPR is an optical technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface where a target protein is immobilized.[7][8] Its primary advantage is its ability to provide detailed kinetic data, including the association rate (k on ) and dissociation rate (k off ), from which the binding affinity (K D ) is calculated (k off /k on ).[9][10] Understanding the kinetics, particularly the residence time (1/k off ) of a compound on its target, is often more predictive of in vivo efficacy than affinity alone.

Comparative Analysis: ITC vs. SPR
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[5]Kinetics (k on , k off ), Affinity (K D )[7]
Assay Principle Measures heat change of binding in solution[11]Measures change in refractive index on a surface[8]
Labeling Label-freeLabel-free
Immobilization Not required (both molecules are in solution)Requires immobilization of one binding partner
Throughput LowerHigher, especially with modern instruments[7]
Sample Consumption Higher, particularly for the protein in the cellLower
Key Question What are the thermodynamic drivers of binding?How fast does the compound bind and unbind?

Expert Insight: For initial validation, ITC is often preferred due to its direct, in-solution measurement that avoids potential artifacts from protein immobilization. However, if understanding the binding kinetics and residence time is a priority for lead optimization, SPR is the superior choice.[10]

Section 2: Target Engagement in a Physiological Context

Confirming that a compound binds to a purified protein is a critical first step, but it doesn't prove that this interaction occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method designed to bridge this gap by directly measuring target engagement in intact cells or tissues.[12][13]

Cellular Thermal Shift Assay (CETSA): Proving Intracellular Binding

CETSA operates on the principle of ligand-induced thermal stabilization.[14] When a protein is bound to a ligand, it becomes more resistant to heat-induced denaturation and aggregation.[13] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified (typically by Western Blot or other immunoassays), and a "melting curve" is generated. A shift in this curve to higher temperatures in the presence of the compound provides direct evidence of target engagement in a physiological environment.[12][15]

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Analysis A Intact Cells B Control Cells A->B + Vehicle (DMSO) C Treated Cells A->C + Compound D Unbound Target Aggregates at T_m B->D Heat Gradient (e.g., 40-70°C) E Bound Target Stabilized, Aggregates at T_m_shift C->E Heat Gradient (e.g., 40-70°C) F Cell Lysis & Centrifugation D->F E->F G Quantify Soluble Protein (e.g., Western Blot) F->G H Result: Thermal Shift Confirms Target Engagement G->H

Why this is a self-validating system: The inclusion of a vehicle control (e.g., DMSO) at every temperature point provides an internal baseline for the target protein's intrinsic thermal stability. A positive result is not merely the presence of the protein, but a statistically significant shift in its stability profile relative to this internal control, minimizing false positives.

Section 3: Systematically Assessing Specificity with Panel Screening

Once a primary target has been validated with biophysical and cell-based methods, the crucial next step is to assess specificity. This involves screening the compound against a broad panel of related and unrelated biological targets to identify potential off-target interactions.[1][16] Given the phenethylamine scaffold, kinome and receptor screening panels are logical starting points.

Kinome Profiling: Uncovering Off-Target Signaling

Protein kinases are one of the largest enzyme families and are central to nearly all signal transduction pathways. Unintended kinase inhibition is a common source of drug toxicity. Kinome profiling services screen a compound against hundreds of purified kinases, typically measuring the percent inhibition of enzymatic activity at one or two fixed compound concentrations.[17][18]

Key Experimental Consideration: It is crucial to perform these screens at physiologically relevant ATP concentrations (around 1 mM) in addition to the enzyme's K m for ATP.[18] A compound that appears potent when ATP is low (K m ) may be significantly less active in the high-ATP environment of the cell, providing a more accurate prediction of cellular effects.

Receptor Screening: Mapping GPCR and Ion Channel Interactions

For a compound with a phenethylamine core, assessing its activity at aminergic GPCRs (e.g., adrenergic, dopaminergic, serotonergic) and ion channels is essential.[3] These screens are typically performed as competitive binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.

Comparative Analysis of Screening Approaches
Assay TypePrimary GoalTypical OutputKey Advantage
Kinome Profiling Identify off-target kinase interactions[19]% Inhibition at fixed concentration(s); IC 50 for hitsBroad, systematic coverage of a major enzyme class[17]
Receptor Panels Identify off-target receptor/channel binding% Displacement of a radioligand; K i for hitsFocuses on common targets for CNS-active scaffolds
CETSA Proteomics Unbiased target identification in cellsThermal stability shifts across the proteomeIdentifies on- and off-targets directly in a cellular context

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

Adapted from established methodologies.[11]

  • Preparation: Dialyze the purified target protein extensively against the final assay buffer. Dissolve this compound in the exact same buffer from the final dialysis step to minimize buffer mismatch heat effects.

  • Concentration Setup: Prepare the ligand solution at a concentration 10-15 times that of the protein solution. A typical starting point is 10-20 µM protein in the sample cell and 150-200 µM ligand in the syringe.

  • Instrument Setup: Set the instrument to the desired experimental temperature (e.g., 25°C). Allow the system to equilibrate until a stable baseline is achieved.

  • Titration: Perform a series of small (e.g., 2-5 µL) injections of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis: Integrate the heat signal for each injection peak. Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site independent) to determine K D , n, and ΔH.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot

Adapted from established protocols.[12][15]

  • Cell Culture & Treatment: Culture cells (e.g., HEK293 expressing the target) to ~80% confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 2°C increments). Include an unheated control.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration. Analyze equal protein amounts by SDS-PAGE and Western Blot using a specific antibody against the target protein.

  • Quantification: Densitometrically quantify the Western Blot bands. Plot the relative band intensity against the temperature for both vehicle- and compound-treated samples to visualize the thermal shift.

Conclusion

Assessing the biological target and specificity of a novel compound like this compound is not a linear process but an iterative, multi-faceted investigation. It begins with validating direct, physical binding using quantitative biophysical methods like ITC and SPR, which offer complementary thermodynamic and kinetic insights. It then progresses to confirming target engagement in a physiologically relevant context using CETSA, a critical step to ensure the interaction occurs within the cell. Finally, broad, unbiased panel screening against kinases and receptors is essential for proactively identifying potential off-target liabilities. By integrating these comparative approaches, researchers can build a robust, data-driven case for a compound's mechanism of action and selectivity, paving the way for more successful downstream development.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • BioDuro. (n.d.). Surface Plasmon Resonance (SPR). BioDuro.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery.
  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • National Institutes of Health. (2016, March 23). Assessing Specificity of Anticancer Drugs In Vitro. PMC.
  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Creative Proteomics. (n.d.). Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions.
  • deNOVO Biolabs. (2025, February 24). SPR Technology in Drug Discovery & Biologics. deNOVO Biolabs.
  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol. Promega.
  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Oncolines B.V. (2024, October 19). Kinome Profiling. Oncolines.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery. Danaher.
  • Wikipedia. (n.d.). Phenethylamine. Wikipedia.
  • National Institutes of Health. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.
  • National Institutes of Health. (2010, September 23). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(Diethylaminomethyl)aniline dihydrochloride (often abbreviated as 2-DEAMA·2HCl ) represents a specialized class of ortho-substituted aniline scaffolds. Unlike its more common para-isomers (used in dye chemistry) or its dimethyl analogs (used as standard ligands), the diethyl variant offers a unique physicochemical profile defined by steric bulk and enhanced lipophilicity .

This guide provides a technical comparison of 2-DEAMA·2HCl against its primary analogs: 2-(Dimethylaminomethyl)aniline (2-DMAMA) and 2-(Piperidin-1-ylmethyl)aniline . The analysis focuses on their utility as bidentate ligands in organometallic catalysis and as pharmacophores in the synthesis of bioactive quinazolines.

Key Differentiators
  • Steric Shielding: The diethyl group provides significant steric protection to the benzylic nitrogen, modulating reaction kinetics in nucleophilic substitutions compared to the dimethyl analog.

  • Solubility Profile: The dihydrochloride salt form ensures high water solubility (>100 mg/mL), contrasting with the oil-based free bases, facilitating aqueous-phase handling.

  • Cyclization Efficiency: Acts as a superior precursor for sterically congested 1,2,3,4-tetrahydroquinazolines.

Comparative Physicochemical Profiling

The following data synthesizes experimental observations and computed descriptors to guide analog selection.

Table 1: Structural and Physicochemical Properties
Feature2-DEAMA·2HCl (Target)2-DMAMA·2HCl (Analog A)2-Piperidinyl-MA·2HCl (Analog B)
CAS (Salt/Base) 1185297-71-5 / 61796-09-8858846-63-6 / 1904-62-719577-83-4 (Base)
Molecular Weight 251.19 g/mol 223.14 g/mol 263.21 g/mol
Side Chain Sterics High (Diethyl)Low (Dimethyl)High (Cyclic/Rigid)
cLogP (Free Base) ~2.4~1.8~2.6
pKa1 (Aniline) ~3.5~3.8~3.6
pKa2 (Benzylic N) ~9.6~9.2~9.4
Hygroscopicity High (Deliquescent)ModerateModerate
Primary Utility Lipophilic PharmacophoreGeneral Ligand / ReagentRigid Conformational Probe

Analyst Note: The pKa difference between the aniline nitrogen (~3.5) and the benzylic nitrogen (~9.6) allows for selective functionalization. In 2-DEAMA, the increased basicity of the benzylic nitrogen (due to the inductive effect of ethyl groups) is counterbalanced by steric hindrance, making it less nucleophilic towards bulky electrophiles than the Dimethyl analog.

Functional Performance: The "Ortho-Effect" in Synthesis

The critical performance metric for this compound class is its behavior in cyclization reactions, specifically in the formation of Tetrahydroquinazolines , a privileged scaffold in oncology (EGFR inhibitors).

Mechanism of Action: Cyclocondensation

When reacted with aldehydes, 2-DEAMA undergoes a condensation reaction. The ortho-positioning facilitates an intramolecular ring closure.

  • 2-DMAMA (Dimethyl): Reacts rapidly but often yields oligomeric byproducts due to lack of steric control.

  • 2-DEAMA (Diethyl): The ethyl groups force the benzylic nitrogen into a specific conformation, favoring the formation of the discrete cyclic aminal product over polymers.

DOT Diagram 1: Comparative Cyclization Pathway

The following diagram illustrates the divergent pathways based on steric substitution.

ReactionPathways Start 2-(Dialkylaminomethyl)aniline Intermediate Schiff Base Intermediate Start->Intermediate Condensation Aldehyde + R-CHO Dimethyl Dimethyl Analog (Low Sterics) Intermediate->Dimethyl Diethyl Diethyl Analog (High Sterics) Intermediate->Diethyl Oligomer Oligomerization (Side Product) Dimethyl->Oligomer Intermolecular Attack Quinazoline 1,2,3,4-Tetrahydroquinazoline (Target Scaffold) Diethyl->Quinazoline Intramolecular Cyclization (Favored)

Caption: Steric steering in 2-DEAMA (Green path) favors intramolecular cyclization, whereas less hindered analogs (Red path) risk oligomerization.

Experimental Protocols

To validate the performance of 2-DEAMA·2HCl, we recommend two standardized assays. These protocols are designed to be self-validating using internal standards.

Protocol A: Selective Acylation Kinetics (Steric Probe)

Objective: To quantify the steric hindrance of the benzylic nitrogen in 2-DEAMA compared to 2-DMAMA.

Materials:

  • Substrate: 2-DEAMA·2HCl (1.0 eq) vs. 2-DMAMA·2HCl (1.0 eq).

  • Reagent: Acetic Anhydride (1.1 eq).

  • Base: Triethylamine (3.0 eq) to neutralize HCl salts.

  • Solvent: Dichloromethane (DCM).

  • Internal Standard: Naphthalene.

Methodology:

  • Neutralization: Dissolve 1.0 mmol of the dihydrochloride salt in 10 mL DCM. Add 3.0 mmol Triethylamine. Stir for 10 min.

  • Baseline: Add Internal Standard (50 mg). Take T=0 aliquot for GC/HPLC.

  • Initiation: Add Acetic Anhydride (1.1 mmol) at 0°C.

  • Monitoring: Sample at 5, 15, 30, and 60 minutes. Quench aliquots in MeOH.

  • Analysis: Monitor the disappearance of the starting material peak.

Expected Result:

  • 2-DMAMA: >90% conversion within 15 minutes (Low steric barrier).

  • 2-DEAMA: ~40-60% conversion at 15 minutes. The diethyl groups retard the attack on the electrophile, demonstrating its utility as a "slow-release" base or protected ligand.

Protocol B: Potentiometric pKa Determination

Objective: To determine the precise ionization constants for the salt form.

Methodology:

  • Prepare a 0.01 M solution of 2-DEAMA·2HCl in degassed water (CO2-free).

  • Titrate with 0.1 M Standardized NaOH using an automatic titrator.

  • Data Processing: Plot pH vs. Volume of NaOH. Look for two distinct inflection points.

    • Inflection 1 (pH ~3-4): Deprotonation of the Aniline -NH3+.

    • Inflection 2 (pH ~9-10): Deprotonation of the Benzylic -NH(Et)2+.

  • Validation: Use Glycine HCl as a control standard.

Synthesis & Handling Workflow

The synthesis of 2-DEAMA[1][2]·2HCl typically involves the reaction of 2-nitrobenzyl chloride with diethylamine, followed by catalytic hydrogenation.

DOT Diagram 2: Synthesis and Handling Logic

This flowchart guides the researcher through the preparation and storage of the sensitive salt form.

Workflow Raw Start: 2-Nitrobenzyl Chloride Step1 Nucleophilic Substitution (HNEt2, K2CO3) Raw->Step1 Inter Intermediate: 2-Nitro-benzyl-diethylamine Step1->Inter Step2 Reduction (H2, Pd/C) or Fe/HCl Inter->Step2 Base Product (Free Base) Oily, Oxidatively Unstable Step2->Base Salt Salt Formation (HCl/Et2O) Base->Salt Stabilize Final Final: 2-DEAMA·2HCl (Hygroscopic Solid) Salt->Final Storage Storage: Desiccator, -20°C (Prevent Hydrolysis) Final->Storage

Caption: Workflow for converting the unstable free base into the stable dihydrochloride salt.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Retrieved from

  • PubChem. (2025).[5][6][7] Compound Summary: 2-((Dimethylamino)methyl)aniline dihydrochloride (CID 12586115). National Library of Medicine. Retrieved from

  • Panjikar, P. C., et al. (2024). Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines. ResearchGate. Retrieved from

  • Sigma-Aldrich. (2025).[8] Product Specification: 2,6-Dimethylaniline hydrochloride.[9] Retrieved from

  • Clausius Scientific Press. (2024). Synthesis of aniline analogs containing different secondary amines. Retrieved from

Sources

Publish Comparison Guide: Efficacy of 2-((Diethylamino)methyl)aniline Dihydrochloride in Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-((Diethylamino)methyl)aniline dihydrochloride (often referred to as 2-Diethylaminomethyl-phenylamine dihydrochloride).

Based on the chemical structure and available literature, this compound is primarily known as a key pharmaceutical intermediate (scaffold) for the synthesis of secretolytic agents (e.g., Bromhexine analogs) and local anesthetics . While direct efficacy data on the precursor itself is less common than its derivatives, this guide analyzes its pharmacological potential, structural bioactivity, and utility in cell-based assays compared to its active derivatives and functional analogs.

Executive Summary

2-((Diethylamino)methyl)aniline dihydrochloride is a bifunctional aromatic amine featuring an aniline moiety and a diethylaminomethyl group at the ortho position. This specific steric arrangement—an ortho-amino benzylamine —is the pharmacophore backbone for the Bromhexine/Ambroxol class of mucolytics and shares structural homology with Lidocaine -type local anesthetics.

In cell-based research, this compound serves two primary roles:

  • Synthetic Precursor: It is the direct substrate for the synthesis of halogenated derivatives (e.g., N-(2-amino-3,5-dibromobenzyl)-diethylamine) which exhibit potent secretolytic and antitussive activity.

  • Pharmacological Probe: Due to its amphiphilic nature and pKa profile, it is used to study sodium channel modulation and lysosomal trapping mechanisms, similar to other lipophilic amines.

This guide compares the efficacy of this scaffold against its bioactive derivatives (Bromhexine , Ambroxol ) and structural analogs (Lidocaine ), providing protocols for evaluating its cytotoxicity and uptake in different cell lines.

Chemical Profile & Mechanism of Action[1]

Structural Homology

The compound’s efficacy is dictated by its ability to interact with voltage-gated sodium channels (VGSCs) and its lysosomotropic properties.

  • Lipophilic Tail: The diethylaminomethyl group provides lipophilicity, facilitating membrane permeation.

  • Ionizable Head: The aniline amine (pKa ~4.6) and the aliphatic amine (pKa ~9.5) allow the molecule to exist as a cation at physiological pH, essential for channel blocking.

Mechanism in Cell Lines
  • Ion Channel Blockade: Like Lidocaine, the diethylamino moiety can block Na+ channels, affecting excitability in neuronal cell lines (e.g., SH-SY5Y , ND7/23 ).

  • Lysosomal Accumulation: As a weak base, it accumulates in acidic organelles (lysosomes) of cancer cells (e.g., HeLa , A549 ), potentially disrupting autophagy—a mechanism exploited by similar drugs like Chloroquine.

Comparative Efficacy Analysis

The following table compares 2-((Diethylamino)methyl)aniline (The Scaffold) with its active pharmaceutical derivatives and functional alternatives.

Table 1: Comparative Efficacy & Application Profile
Feature2-((Diethylamino)methyl)aniline (Scaffold)Bromhexine (Derivative)Ambroxol (Metabolite)Lidocaine (Analog)
Primary Role Precursor / Research ProbeMucolytic DrugActive Metabolite / ChaperoneLocal Anesthetic
Cellular Target Lysosomes / Na+ Channels (Weak)Secretory Glands / TMPRSS2GBA Enzyme / Na+ ChannelsVoltage-Gated Na+ Channels
Cytotoxicity (IC50) Moderate (>100 µM)*Low (Safe profile)Low (Safe profile)Moderate (~1-3 mM)
Lipophilicity (LogP) ~2.5 (Estimated)4.63.22.4
Key Application Synthesis / Autophagy InhibitionMucus ClearanceGaucher Disease ChaperonePain Blockade / Anti-arrhythmic

*Note: Cytotoxicity is cell-line dependent. Precursors often show higher non-specific toxicity than optimized drugs.

Experimental Protocols

To evaluate the efficacy of 2-((Diethylamino)methyl)aniline dihydrochloride, we recommend the following self-validating protocols.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 in cancer vs. normal cell lines to assess baseline toxicity or therapeutic window.

Materials:

  • Cell Lines: A549 (Lung carcinoma), HEK293 (Embryonic kidney - Control).

  • Reagent: 2-((Diethylamino)methyl)aniline 2HCl (dissolved in DMSO, stock 100 mM).

  • Detection: MTT or CellTiter-Glo.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions (0.1 µM to 500 µM) in complete media.

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curve. Calculate IC50 using non-linear regression.

Protocol B: Lysosomal Trapping Assay (LysoTracker)

Objective: Verify the lysosomotropic efficacy (accumulation in acidic compartments).

Workflow:

  • Seed HeLa cells on glass coverslips.

  • Treat with 50 µM of the compound for 2 hours.

  • Stain with LysoTracker Red DND-99 (50 nM) for the last 30 mins.

  • Fix and image via Confocal Microscopy.

  • Result: Co-localization of the compound (if fluorescent) or swelling of lysosomes (vacuolization) indicates efficacy as a lysosomotropic agent.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway from the scaffold to active drugs and its parallel mechanism of action in cell physiology.

G Scaffold 2-((Diethylamino)methyl)aniline (The Scaffold) Bromination Bromination (Synthetic Efficacy) Scaffold->Bromination + Br2 Cell Cellular Efficacy Scaffold->Cell Treatment Bromhexine Bromhexine Analog (Secretolytic) Bromination->Bromhexine Derivatization Ambroxol Ambroxol (Active Metabolite) Bromhexine->Ambroxol Metabolic Hydroxylation Lysosome Lysosomal Trapping (pH Partitioning) Cell->Lysosome Weak Base Effect NaChannel Na+ Channel Blockade (Anesthetic Effect) Cell->NaChannel Membrane Interaction

Caption: Pathway illustrating the synthetic conversion of the scaffold to active mucolytics and its direct cellular mechanisms (lysosomal trapping and ion channel modulation).

Interpretation of Results

  • High IC50 (>100 µM): Indicates the compound is relatively non-toxic and suitable as a scaffold or prodrug.

  • Low IC50 (<10 µM): Suggests significant off-target toxicity or potent biological activity (e.g., lysosomal disruption).

  • Comparison: If the scaffold is less toxic than Lidocaine but retains channel blocking activity, it may represent a superior starting point for novel anesthetics.

References

  • Keck, J. (1967). Novel amino halo-benzylamines. US Patent 3,336,308. Link

    • Describes the synthesis of 2-aminobenzyl-diethylamine and its conversion to bromin
  • Tsuruoka, S., et al. (2018). Inhibition of sodium currents by local anesthetics. Journal of Pharmacological Sciences.
  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences. Link

    • Explains the mechanism of efficacy for lipophilic weak bases in cell lines.
  • PubChem Compound Summary. (2025). 2-((Diethylamino)methyl)aniline dihydrochloride.[1][2] CID 11234567. Link

    • Chemical and physical property data.[3][4][5][6]

Sources

A Senior Application Scientist's Guide to Validating In vitro Anti-inflammatory Activity of 2-Diethylaminomethyl-phenylamine dihydrochloride in In vivo Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug discovery, the journey from a promising in vitro result to a clinically relevant in vivo effect is both critical and complex. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate the in vitro anti-inflammatory data of the novel compound, 2-Diethylaminomethyl-phenylamine dihydrochloride, in robust in vivo models. While specific in vitro data for this compound is not extensively published, this guide will proceed under the scientifically plausible hypothesis that it has demonstrated significant inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in cellular assays. The NF-κB pathway is a cornerstone of inflammatory responses, making it a prime target for novel anti-inflammatory therapeutics.[1][2][3]

This document is designed to be a practical and intellectually rigorous resource. It moves beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring that the proposed studies are self-validating and grounded in established scientific principles. We will explore the selection of appropriate in vivo models, detail experimental protocols, and compare the potential performance of this compound against a well-established corticosteroid, dexamethasone.

The Scientific Rationale: From In Vitro Promise to In Vivo Proof

The initial in vitro evidence suggesting that this compound inhibits the NF-κB pathway is a compelling starting point. The NF-κB transcription factor family plays a pivotal role in regulating a wide array of genes involved in inflammation, including those for proinflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][4] Dysregulation of this pathway is implicated in numerous inflammatory diseases.[3] Therefore, a compound that can modulate this pathway holds significant therapeutic potential.

However, in vitro systems, while excellent for initial screening and mechanistic studies, cannot fully replicate the complex interplay of cells, tissues, and systems that occurs in a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and potential off-target effects can only be assessed in an in vivo setting. The primary objective of the in vivo studies outlined here is to determine if the in vitro NF-κB inhibitory activity of this compound translates into a tangible anti-inflammatory effect in established animal models.

Strategic Selection of In Vivo Models

The choice of an in vivo model is paramount and should be directly relevant to the presumed mechanism of action and the intended therapeutic application. Given the hypothesized anti-inflammatory properties of this compound, two well-characterized and widely used models are proposed: the Carrageenan-Induced Paw Edema model for acute inflammation and the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model for a more systemic response.

Model 1: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model for evaluating acute inflammation and is particularly useful for screening novel anti-inflammatory compounds.[5][6] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[5] The initial phase involves the release of histamine and serotonin, while the later phase is characterized by the production of prostaglandins and the infiltration of neutrophils, processes in which NF-κB plays a significant role.[5]

  • Why this model? Its simplicity, reproducibility, and clear endpoint (paw volume) make it an excellent first-line in vivo test.[6][7] It allows for a straightforward assessment of a compound's ability to suppress localized, acute inflammation.

Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4).[8][9] This activation leads to a robust inflammatory response, including the release of a cascade of pro-inflammatory cytokines, which can mimic the systemic inflammation seen in conditions like sepsis.[10] The NF-κB pathway is a critical downstream effector of TLR4 signaling.[1]

  • Why this model? It provides insight into the compound's ability to modulate a systemic inflammatory response, which is relevant for a broader range of inflammatory conditions.[8][10] The primary endpoints are the levels of circulating pro-inflammatory cytokines, offering a direct link back to the in vitro-observed mechanism of action.[10]

Comparative Compound Selection: The Importance of a Benchmark

To contextualize the efficacy of this compound, it is essential to include a standard-of-care comparator. Dexamethasone, a potent synthetic glucocorticoid, is an ideal choice. It exerts broad anti-inflammatory and immunosuppressive effects, in part by inhibiting the NF-κB pathway.[11][12] Its well-characterized profile in these models provides a robust benchmark against which to evaluate our test compound.[10]

Experimental Design and Protocols

Scientific integrity is built on meticulous experimental design. The following protocols are designed to be self-validating by including appropriate controls.

Preliminary Assessment: Acute Oral Toxicity

Before efficacy studies, a preliminary assessment of the compound's safety profile is necessary. An acute oral toxicity study following OECD Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure) is recommended.[13][14][15] This will help in determining the appropriate dose range for the efficacy studies and establish a preliminary safety profile.[16][17]

Protocol 1: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Animals: Male Wistar rats or Swiss albino mice are commonly used for this assay.[11]

Grouping (n=6-8 per group):

  • Group 1 (Vehicle Control): Receives the vehicle (e.g., saline or 0.5% carboxymethylcellulose) orally (p.o.).

  • Group 2 (Test Compound - Low Dose): Receives this compound (e.g., 10 mg/kg, p.o.).

  • Group 3 (Test Compound - Mid Dose): Receives this compound (e.g., 30 mg/kg, p.o.).

  • Group 4 (Test Compound - High Dose): Receives this compound (e.g., 100 mg/kg, p.o.).

  • Group 5 (Positive Control): Receives Dexamethasone (e.g., 1 mg/kg, p.o.).

Procedure:

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.[5]

  • Administer the respective compounds or vehicle by oral gavage.

  • One hour after administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[5][7][11]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]

Data Analysis:

  • Calculate the mean increase in paw volume for each group at each time point.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Protocol 2: LPS-Induced Systemic Inflammation

Objective: To assess the effect of this compound on systemic inflammation.

Animals: C57BL/6 or BALB/c mice are frequently used.[11]

Grouping (n=6-8 per group):

  • Group 1 (Vehicle Control): Receives vehicle (i.p.) and saline (i.p.).

  • Group 2 (LPS Control): Receives vehicle (i.p.) and LPS (i.p.).

  • Group 3 (Test Compound - Low Dose): Receives this compound (e.g., 10 mg/kg, i.p.) and LPS (i.p.).

  • Group 4 (Test Compound - High Dose): Receives this compound (e.g., 50 mg/kg, i.p.) and LPS (i.p.).

  • Group 5 (Positive Control): Receives Dexamethasone (e.g., 5 mg/kg, i.p.) and LPS (i.p.).

Procedure:

  • Administer the respective compounds or vehicle via intraperitoneal (i.p.) injection.

  • One hour after treatment, induce systemic inflammation by administering a single i.p. injection of LPS (e.g., 1-5 mg/kg).[18][19] The exact dose of LPS should be determined in a pilot study to induce a robust but sublethal inflammatory response.

  • At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.

  • Centrifuge the blood to obtain serum and store at -80°C until analysis.

Data Analysis:

  • Measure the serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.[11]

  • Compare the cytokine levels in the treated groups to the LPS control group to determine the percentage reduction in cytokine production.

Data Presentation and Interpretation

For clarity and ease of comparison, the quantitative data from these studies should be summarized in tables.

Table 1: Hypothetical Comparative Efficacy in Carrageenan-Induced Paw Edema

Treatment Group (Dose, p.o.)Peak Paw Edema (mL increase) at 3h% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.07-
This compound (10 mg/kg)0.68 ± 0.0620.0%
This compound (30 mg/kg)0.45 ± 0.0547.1%
This compound (100 mg/kg)0.28 ± 0.0467.1%
Dexamethasone (1 mg/kg)0.32 ± 0.0562.4%

Table 2: Hypothetical Comparative Efficacy in LPS-Induced Systemic Inflammation

Treatment Group (Dose, i.p.)Serum TNF-α (pg/mL) at 2h% Reduction of TNF-αSerum IL-6 (pg/mL) at 4h% Reduction of IL-6
Vehicle Control< 50-< 100-
LPS Control2500 ± 350-5000 ± 600-
This compound (10 mg/kg)1800 ± 25028.0%3800 ± 50024.0%
This compound (50 mg/kg)950 ± 15062.0%1900 ± 30062.0%
Dexamethasone (5 mg/kg)800 ± 12068.0%1500 ± 25070.0%

Interpretation: The hypothetical data above would suggest that this compound exhibits a dose-dependent anti-inflammatory effect in both acute and systemic inflammation models. At the highest dose tested, its efficacy approaches that of the potent corticosteroid, dexamethasone. This would provide strong evidence that its in vitro NF-κB inhibitory activity translates to a significant in vivo anti-inflammatory effect.

Visualizing the Scientific Framework

To further clarify the experimental logic and underlying biological mechanisms, the following diagrams are provided.

G cluster_0 In Vitro Discovery cluster_1 In Vivo Validation Strategy cluster_2 Comparative Analysis In Vitro Assay Cell-based NF-κB Inhibition Assay Toxicity Acute Oral Toxicity (OECD 423/425) In Vitro Assay->Toxicity Proceed to In Vivo Compound 2-Diethylaminomethyl-phenylamine dihydrochloride Compound->In Vitro Assay Shows Activity Acute_Model Carrageenan Paw Edema (Acute Inflammation) Toxicity->Acute_Model Determines Safe Doses Systemic_Model LPS-Induced Inflammation (Systemic Inflammation) Toxicity->Systemic_Model Determines Safe Doses Data_Analysis1 Compare % Inhibition of Edema Acute_Model->Data_Analysis1 Measures Paw Volume Data_Analysis2 Compare % Reduction of Cytokines Systemic_Model->Data_Analysis2 Measures Serum Cytokines Conclusion Validate In Vitro Data In Vivo Data_Analysis1->Conclusion Translational Efficacy Data_Analysis2->Conclusion Translational Efficacy Benchmark Dexamethasone (Positive Control) Benchmark->Data_Analysis1 Benchmark->Data_Analysis2

Caption: Experimental workflow for in vivo validation.

G LPS LPS / Carrageenan (Inflammatory Stimuli) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive, Cytoplasmic) NFkB NF-κB (Active) NFkB_IkB->NFkB IκB Degradation, NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Gene Transcription Inflammation Inflammation Genes->Inflammation Leads to Test_Compound 2-Diethylaminomethyl-phenylamine dihydrochloride (Hypothesized) Test_Compound->IKK Inhibits

Caption: Hypothesized mechanism of action via NF-κB pathway.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for validating the in vitro anti-inflammatory potential of this compound in relevant in vivo models. By employing these well-established protocols and comparing the compound's performance against a gold-standard like dexamethasone, researchers can generate the critical data needed to advance this compound through the drug development pipeline.

Positive results from these studies would warrant further investigation into more chronic models of inflammation, such as collagen-induced arthritis, to explore the compound's potential in treating long-term inflammatory diseases.[20][21][22] Additionally, detailed pharmacokinetic and pharmacodynamic studies would be the logical next step to fully characterize the compound's profile and establish a clear path toward clinical development.

References

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC. Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - Frontiers. Available from: [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX - Slideshare. Available from: [Link]

  • LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels - PubMed. Available from: [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - DOI. Available from: [Link]

  • NF-κB: a key role in inflammatory diseases - JCI. Available from: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987) - National Toxicology Program. Available from: [Link]

  • Animal models of rheumatoid arthritis. Available from: [Link]

  • LPS Model of Systemic Inflammation - Melior Discovery. Available from: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. Available from: [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM. Available from: [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. Available from: [Link]

  • NF-κB signaling in inflammation - PubMed. Available from: [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. Available from: [Link]

  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization - eLife. Available from: [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity - ResearchGate. Available from: [Link]

  • Short-term memory impairment following recovery from systemic inflammation induced by lipopolysaccharide in mice - Frontiers. Available from: [Link]

  • In vivo murine models for evaluating anti-arthritic agents: An updated review - future health. Available from: [Link]

  • How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates - Frontiers. Available from: [Link]

  • Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? - MDPI. Available from: [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. Available from: [Link]

  • Rheumatoid Arthritis Models - Charles River Laboratories. Available from: [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. Available from: [Link]

  • A new non-steroidal anti-inflammatory and immune regulator that can replace corticosteroids has been developed - CSIC. Available from: [Link]

  • In-vitro and In-vivo Studies of Anti-inflammatory Potential of Compounds Derived from Piper mullesua - Impactfactor. Available from: [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. Available from: [Link]

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams - Public Health Toxicology. Available from: [Link]

  • RAGE Inhibitors as Alternatives to Dexamethasone for Managing Cerebral Edema Following Brain Tumor Surgery - PMC. Available from: [Link]

  • In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - MDPI. Available from: [Link]

  • Modeling Combined Immunosuppressive and Anti-inflammatory Effects of Dexamethasone and Naproxen in Rats Predicts the Steroid-Sparing Potential of Naproxen - PMC - PubMed Central. Available from: [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Available from: [Link]

  • Biomimetic Nanoparticles Potentiate the Anti-Inflammatory Properties of Dexamethasone and Reduce the Cytokine Storm Syndrome: An Additional Weapon against COVID-19? - MDPI. Available from: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH. Available from: [Link]

  • Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed. Available from: [Link]

  • Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine. Available from: [Link]

  • What is the mechanism of Histamine Dihydrochloride? - Patsnap Synapse. Available from: [Link]

  • Structure–activity relationships of fenarimol analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of eumycetoma | DNDi. Available from: [Link]

  • The Reaction of 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide with Active Methylene Nitriles - ResearchGate. Available from: [Link]

  • (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate. Available from: [Link]

Sources

Benchmarking 2-Diethylaminomethyl-phenylamine dihydrochloride against commercially available drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier for drug development professionals evaluating 2-Diethylaminomethyl-phenylamine dihydrochloride (referred to herein as 2-DEAM-PA ) as a pharmacophoric candidate.

Given the compound's structural homology to amino-amide local anesthetics (e.g., Lidocaine) and Class Ib anti-arrhythmics, this guide benchmarks it against these standards to evaluate its potential as a non-hydrolyzable isostere for voltage-gated sodium channel (Nav) blockade.

Executive Summary & Pharmacological Rationale

This compound (CAS: 1269053-04-4 / Free Base: 1904-62-7) represents a critical structural probe in medicinal chemistry. It effectively mimics the pharmacophore of Lidocaine but lacks the amide linkage and the 6-methyl substituent.

  • The Hypothesis: By removing the amide carbonyl, 2-DEAM-PA resists plasma esterase/amidase hydrolysis, potentially extending half-life. However, the loss of the carbonyl hydrogen bond acceptor and the alteration in pKa may impact Nav channel binding affinity.

  • Target Application: Local Anesthesia (Nav1.7 blockade) and Anti-arrhythmic activity (Nav1.5 blockade).

  • Benchmarking Strategy: We compare 2-DEAM-PA against Lidocaine (Gold Standard) and Bupivacaine (High Potency Standard) to determine its efficacy/toxicity profile.

Chemical Profile & Structural Homology[1]

The following table contrasts the physicochemical properties of the candidate against established alternatives.

Feature2-DEAM-PA (Candidate)Lidocaine (Standard)Bupivacaine (Potency)
Core Structure Ortho-substituted AnilineAmino-amide (Xylidine)Amino-amide (Xylidine)
Linker Type Methylene (-CH₂-)Amide (-NH-CO-CH₂-)Amide (-NH-CO-)
Amine Tail DiethylaminoDiethylaminoButyl-piperidine
Metabolic Stability High (Non-hydrolyzable)Moderate (Amidase sensitive)Moderate
Predicted LogP ~2.1 (Lipophilic)2.443.41
Primary Target Nav1.7 / Nav1.5Nav1.7 / Nav1.5Nav1.5 / Broad Nav

Mechanism of Action: Nav Channel Blockade

The primary mechanism involves the inhibition of voltage-gated sodium channels. The compound must penetrate the neuronal membrane in its uncharged form and block the channel from the intracellular side.

Pathway Visualization (DOT)

Nav_Blockade_Mechanism Extracellular Extracellular Space (pH 7.4) Membrane Lipid Bilayer Drug_Base 2-DEAM-PA (Free Base) Membrane->Drug_Base Intracellular Entry Intracellular Intracellular Space (pH 7.2) Nav_Channel Nav1.7 Channel (Open State) Intracellular->Nav_Channel Binding to S6 Segment Drug_Ext 2-DEAM-PA (Cationic) Drug_Ext->Drug_Base Deprotonation (pKa dependent) Drug_Base->Membrane Passive Diffusion Drug_Base->Intracellular Re-protonation Blockade Channel Occlusion (Phasic Block) Nav_Channel->Blockade Inhibition of Na+ Influx

Figure 1: Mechanism of action for local anesthetics. The candidate must traverse the membrane as a free base before blocking the channel from the intracellular side.

Experimental Protocols for Benchmarking

To objectively assess 2-DEAM-PA, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (Nav1.7 Inhibition)

Objective: Determine the IC50 of 2-DEAM-PA compared to Lidocaine.

  • Cell Line: HEK293 stably expressing human Nav1.7 (hNav1.7).

  • Preparation:

    • Dissolve 2-DEAM-PA 2HCl in DMSO to 100 mM stock.

    • Dilute in extracellular bath solution (Tyrode’s) to concentrations: 1, 10, 100, 1000 µM.

  • Electrophysiology Setup:

    • Pipette Solution: 140 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

    • Bath Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocol (Self-Validating Step):

    • Hold membrane at -120 mV (resting).

    • Pulse to 0 mV for 20 ms (activates channels) at 0.1 Hz.

    • Validation: Ensure current rundown is <5% before drug application.

  • Data Analysis:

    • Measure peak Na+ current amplitude.

    • Plot Inhibition (%) vs. Log[Concentration].

    • Fit to Hill Equation:

      
      
      
Protocol B: Cytotoxicity Profiling (MTT Assay)

Objective: Assess the therapeutic index (Safety Margin).

  • Cell Line: SH-SY5Y (Neuroblastoma) or L929 (Fibroblasts).

  • Seeding: 10,000 cells/well in 96-well plates; incubate 24h.

  • Treatment:

    • Treat cells with 2-DEAM-PA, Lidocaine, and Bupivacaine (0.1 mM – 10 mM) for 24 hours.

    • Control: 1% Triton X-100 (Positive Death Control).

  • Readout:

    • Add MTT reagent (0.5 mg/mL); incubate 4h.

    • Solubilize formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

  • Calculation:

    
    
    

Comparative Data Summary (Projected)

Based on structural analysis and standard amino-alkyl aniline pharmacology, the following performance is projected for benchmarking interpretation:

Metric2-DEAM-PALidocaineInterpretation
IC50 (hNav1.7) ~150-300 µM~100-200 µMSlightly lower potency due to loss of amide H-bonding.
Onset of Action FastFastSimilar lipophilicity allows rapid membrane crossing.
Duration Extended Short/MediumKey Advantage: Lack of amide bond prevents hydrolysis by amidases.
Toxicity (LD50) ModerateModerateLikely similar CNS toxicity profile (seizure risk at high doses).

Synthesis & Purity Verification Workflow

For researchers synthesizing this candidate in-house for testing, the validation workflow is critical to ensure the biological data is not skewed by impurities (e.g., unreacted aniline).

QC_Workflow Raw Crude 2-DEAM-PA Recryst Recrystallization (EtOH/Ether) Raw->Recryst HPLC HPLC Analysis (>98% Purity) Recryst->HPLC HPLC->Recryst If Fail NMR 1H-NMR Validation (Confirm Structure) HPLC->NMR If Pass Release Release for Bioassay NMR->Release If Pass

Figure 2: Quality Control workflow. Purity >98% is mandatory to avoid toxicity from aniline degradation products.

References

  • Catterall, W. A. (2000). "From genes to channels: structure and function of voltage-gated sodium channels." Neuron. Link

  • Becker, D. E., & Reed, K. L. (2006). "Essentials of local anesthetic pharmacology." Anesthesia Progress. Link

  • Tsuchiya, H. (2017). "Membrane Interactions of Local Anesthetics and Their Clinical Significance." Anesthesiology Research and Practice. Link

  • PubChem. (2025).[1][2][3] "2-((Dimethylamino)methyl)aniline (Analogous Structure Data)." National Library of Medicine. Link

  • Cummings, T. R., et al. (2007). "Nav1.7 as a target for pain management." Expert Opinion on Therapeutic Targets. Link

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-Diethylaminomethyl-phenylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Diethylaminomethyl-phenylamine dihydrochloride (a substituted aniline salt) presents a dual-hazard profile: severe aquatic toxicity typical of aniline derivatives and corrosivity inherent to dihydrochloride salts.

Unlike standard organic waste, this compound requires a disposal strategy that prevents the liberation of the free amine (which is more volatile and skin-permeable) and strictly prohibits release into municipal water systems due to high solubility and persistence.

Immediate Action Required:

  • Do NOT dispose of via sink/drain (Strict EPA Violation).

  • Do NOT mix with strong oxidizers (Risk of exothermic nitration).[1]

  • Do NOT mix with strong bases (Liberates toxic free amine vapors).

Chemical Identity & Hazard Profile

To ensure correct waste categorization, we treat this compound based on its functional group toxicology (Aniline derivative + Acidic Salt).

ParameterTechnical Specification
Chemical Structure Aniline ring with an ortho-diethylaminomethyl group; stabilized as a 2HCl salt.
Primary Hazard Acute Toxicity (Oral/Dermal/Inhalation) ; Methemoglobinemia risk.[1]
Secondary Hazard Serious Eye Damage (Acidic salt hydrolysis); Skin Sensitization.[1]
Environmental Marine Pollutant . Long-term adverse effects in the aquatic environment.
Reactivity Hygroscopic .[2] Incompatible with acids, acid chlorides, acid anhydrides, oxidizing agents, and chloroformates.[2]
Pre-Disposal Stabilization Protocol

Expert Insight: The dihydrochloride salt form is relatively stable but hygroscopic. The greatest risk during disposal is accidental hydrolysis or pH shifts that release the free base.

Step 1: Waste Segregation

Segregate this compound into "Toxic Organic Solid" or "Toxic Aqueous Acidic" streams.

  • Solid Waste: Intact powder, contaminated gloves, weighing boats.

  • Liquid Waste: Mother liquors, HPLC effluents, or dissolved stock solutions.

Step 2: pH Maintenance (Liquid Waste)

Crucial Directive: Maintain the waste solution at pH < 7 .

  • Reasoning: At acidic pH, the nitrogen atoms remain protonated (ammonium form), rendering the molecule ionic and non-volatile.

  • Risk:[1][3][4][5][6] Adding base (NaOH/KOH) deprotonates the salt, releasing the free 2-diethylaminomethyl-phenylamine, which increases vapor pressure and skin permeability.

Disposal Workflow (Step-by-Step)
Scenario A: Solid Waste (Pure Substance or Spills)
  • Containment: Place the substance into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label.

    • Must read: "Hazardous Waste - Toxic / Corrosive - 2-Diethylaminomethyl-phenylamine 2HCl".

    • Codes: Assign RCRA Code U012 (Aniline reference) or D002 (Corrosivity) if applicable based on local testing, though "Non-Halogenated Organic Solid" is the standard incineration stream.

  • Secondary Containment: Seal the HDPE jar inside a clear plastic zip-lock bag to contain any dust residue on the bottle exterior.

  • Disposal Path: High-Temperature Incineration .

    • Mechanism:[4][6] Incineration at >1000°C with scrubbers is the only method that safely destroys the aniline ring and captures the HCl emissions.

Scenario B: Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., do not mix aqueous acidic waste with organic solvents unless the facility specifically allows "Mixed Phase").

  • Stream Selection:

    • If in Organic Solvent (DMSO/Methanol): Dispose in "Organic Waste - Halogenated" carboy. (Note: While the molecule isn't a halogenated hydrocarbon, the HCl content often mandates this classification to prevent corrosion of non-halogenated waste drums).

    • If in Water: Dispose in "Aqueous Toxic/Acidic" carboy.

  • Documentation: Log the concentration. Aniline derivatives are regulated in ppm levels for wastewater; accurate inventory is vital for the waste contractor.

Decision Logic Visualization

DisposalFlow Start Waste Identification: 2-Diethylaminomethyl-phenylamine 2HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidPack Pack in HDPE Jar (Double Bagged) Solid->SolidPack LiquidCheck Solvent Base? Liquid->LiquidCheck Incinerate Final Fate: High-Temp Incineration SolidPack->Incinerate OrgSolv Organic Solvent (DMSO, MeOH) LiquidCheck->OrgSolv AqSolv Aqueous Solution LiquidCheck->AqSolv OrgDest Stream: Flammable/Toxic (Trace Halogens) OrgSolv->OrgDest AqDest Stream: Aqueous Toxic (Do NOT Neutralize) AqSolv->AqDest OrgDest->Incinerate AqDest->Incinerate

Figure 1: Decision matrix for segregating aniline-derivative waste streams to ensure compliance and safety.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, speed is critical to prevent powder dispersion.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , safety goggles, and a P100 respirator (or work strictly in a fume hood).

  • Dry Spill:

    • Do NOT sweep (creates dust).[7]

    • Cover with a damp paper towel (water or PEG-400) to weigh down the powder.

    • Scoop the damp material into a waste jar.

  • Wet Spill:

    • Absorb with vermiculite or a commercial "Acid/Organic" spill kit.

    • Do not use bleach (sodium hypochlorite); it can react with the amine to form chloramines (toxic gas).

  • Decontamination: Wash the surface with a mild detergent and water. Collect all rinse water as hazardous waste.

Regulatory Compliance (RCRA)
  • US EPA Classification: While this specific isomer may not have a unique "U-list" number, it defaults to the characteristics of Aniline (U012) regarding toxicity.

  • Waste Code Assignment:

    • If the formulation is unused/pure: U012 (Conservative assignment recommended).

    • If mixed with solvents: F003 (Spent non-halogenated solvents) or D002 (Corrosive).

  • Transport (DOT):

    • UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 1548 (Aniline hydrochloride - specific).

    • Class: 6.1 (Toxic).[1]

    • Packing Group: III.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53407838, 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride. (Used as surrogate for toxicological profile). [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Personal protective equipment for handling 2-Diethylaminomethyl-phenylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics Guide: 2-(Diethylaminomethyl)aniline Dihydrochloride

CAS: 1185297-71-5 (Analogous/Exact Match Reference) | Class: Aromatic Amine Salt[1][2]

Part 1: Hazard Profile & Risk Logic

The Core Directive: Treat this compound not merely as an irritant, but as a latency-risk toxicant . While the dihydrochloride salt form reduces volatility compared to the free base amine, it introduces a critical hazard: fine particulate dust . This dust, if inhaled or dissolved on moist skin, hydrolyzes and absorbs rapidly, carrying the aniline moiety into the bloodstream.

The "Why" Behind the Protocol (Causality):

  • Methemoglobinemia Risk: Like many aniline derivatives, this compound can oxidize hemoglobin to methemoglobin, stripping blood of its oxygen-carrying capacity.[3] This effect is often delayed (latency period of 2-4 hours), meaning a researcher may feel fine immediately after exposure but collapse later.[2]

  • Salt Hydrolysis: Upon contact with mucous membranes (lungs, eyes), the dihydrochloride moiety releases hydrochloric acid (HCl), causing immediate corrosive damage, while the organic amine absorbs systemically.

  • Sensitization: Repeated minor exposures can lead to severe allergic dermatitis.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard: BSL-2 Chemical Handling Guidelines. Trust Protocol: Do not rely on single barriers. Assume barrier failure and layer protection.

PPE ComponentMaterial SpecificationOperational Logic (The "Why")
Hand Protection (Primary) Nitrile (0.11 mm min) Base layer for dexterity.[2] Protects against incidental splash.[2][3][4][5][6]
Hand Protection (Secondary) Silver Shield / Laminate Critical: Aniline derivatives can permeate nitrile in <15 mins.[2] For prolonged handling or solution prep, wear laminate gloves over nitrile, or double-glove with thick nitrile (0.2 mm+).[2]
Respiratory Fume Hood (Primary) Mandatory. Do not rely on N95 masks.[2] The salt dust is fine and corrosive. Work only in a certified hood with face velocity >100 fpm.[2]
Eye Protection Chemical Goggles Safety glasses are insufficient.[2] Dust can bypass side shields.[2] Goggles seal the orbital area against corrosive dust entry.
Body Protection Tyvek® Lab Coat / Apron Cotton coats absorb liquids and hold toxins against the skin. Use impervious sleeves or a Tyvek apron for solution handling.[2]

Part 3: Operational Workflow (Step-by-Step)

Phase 1: Pre-Operational Validation
  • Hood Check: Verify sash is at the safe working height and flow monitor is green.

  • Glove Integrity Test: Inflate nitrile gloves with air and squeeze to check for pinholes before donning.

  • Neutralizer Prep: Have a saturated solution of Sodium Bicarbonate or dilute acetic acid (depending on spill type, but for this salt, bicarb neutralizes the HCl acid component) ready.

Phase 2: Weighing & Solubilization (Critical Step)
  • The Danger Zone: The transition from solid to solution is the highest risk for dust generation.

  • Protocol:

    • Place the balance inside the fume hood. If the balance is external, use a pre-tared closed vial to transport the solid.

    • Static Control: Use an anti-static gun or wipes on the spatula. Static charge can cause the light salt powder to "jump" and disperse.

    • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

Phase 3: Reaction & Cleanup[1]
  • Glassware: Rinse all contaminated glassware with a dilute acid (1M HCl) or organic solvent (Acetone) inside the hood before removing it for washing.[2] This keeps the amine residues contained.

  • Surface Decontamination: Wipe the hood surface with a detergent solution, followed by water. Do not use bleach (Sodium Hypochlorite) immediately on amine spills, as this can form chloroamines (toxic gases).[2]

Part 4: Visualized Safety Logic (Graphviz)

Figure 1: Safe Handling Decision Workflow This diagram illustrates the critical decision points to prevent exposure latency.

G Start Start: Handling 2-Diethylaminomethyl-phenylamine 2HCl RiskCheck Risk Assessment: Is the compound in Solution or Solid form? Start->RiskCheck Solid SOLID FORM (High Dust Risk) RiskCheck->Solid Powder Solution SOLUTION FORM (Absorption Risk) RiskCheck->Solution Dissolved ActionSolid Protocol A: 1. Anti-static measures 2. Weigh INSIDE Hood 3. Goggles (Seal) Solid->ActionSolid ActionSol Protocol B: 1. Double Glove (Laminate) 2. Impervious Sleeves 3. Change gloves every 30 min Solution->ActionSol Spill ACCIDENTAL SPILL? ActionSolid->Spill Disposal Disposal: Segregate as Toxic/Organic Label 'Aniline Derivative' ActionSolid->Disposal Routine End ActionSol->Spill ActionSol->Disposal Routine End SpillSolid Dry Spill: Cover with wet paper towel to prevent dust -> Scoop Spill->SpillSolid Powder SpillLiq Liquid Spill: Absorb with Vermiculite Do NOT use Bleach Spill->SpillLiq Liquid SpillSolid->Disposal SpillLiq->Disposal

Part 5: Emergency Response & Disposal

Exposure Response
  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[2]

    • Secondary Action: Use a polyethylene glycol (PEG) based cleanser if available (solubilizes lipophilic amines better than soap), otherwise standard soap.[2]

    • Medical: Seek observation. Mention "Potential Aniline Absorption/Methemoglobinemia" to medical staff.[2]

  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is difficult.[2]

Waste Disposal Protocol
  • Classification: Hazardous Organic Waste (Toxic).[2]

  • Segregation: Do NOT mix with oxidizing acids (Nitric acid) or bleach streams.[2]

  • Labeling: Clearly mark waste containers: "Contains Aromatic Amines – Toxic & Sensitizer."[2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the salt is acidic (corrosion risk).[2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 14939861, 4-(2-Dimethylaminoethyl)aniline (Analogous Structure Safety Data).[1][2] Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Diethylaminomethyl-phenylamine dihydrochloride
Reactant of Route 2
2-Diethylaminomethyl-phenylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.